Product packaging for Ethionamide(Cat. No.:CAS No. 536-33-4)

Ethionamide

货号: B1671405
CAS 编号: 536-33-4
分子量: 166.25 g/mol
InChI 键: AEOCXXJPGCBFJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethionamide is a second-line thiamide antibiotic used in research to study Mycobacterium tuberculosis, particularly drug-resistant strains . It is specifically employed as part of investigational combination regimens for multidrug-resistant tuberculosis (MDR-TB) . As a prodrug, this compound is activated by the bacterial monooxygenase EthA (etaA) . The activated form then inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), thereby disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This mechanism is similar to that of isoniazid, but cross-resistance between the two drugs is limited because they are activated by different enzymatic pathways . Research applications of this compound include investigating mechanisms of antibiotic resistance, such as mutations in the ethA gene or the inhA promoter region , and exploring the role of the transcriptional repressor EthR as a potential target for adjuvant therapy . This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes. It must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2S B1671405 Ethionamide CAS No. 536-33-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Record name ETHIONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20353
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020577
Record name Ethionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid
Record name ETHIONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20353
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L
Record name ETHIONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20353
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHIONAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Yellow crystals from ethanol

CAS No.

536-33-4
Record name ETHIONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20353
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethionamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAY8ORS3CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHIONAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C
Record name ETHIONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20353
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHIONAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethionamide as a Prodrug: A Technical Guide to its Activation by EthA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH) is a critical second-line anti-tuberculosis drug, particularly for the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) infections.[1][2] Structurally analogous to isoniazid (INH), this compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1][3] This activation is primarily mediated by the flavin adenine dinucleotide (FAD)-containing monooxygenase, EthA.[2] Understanding the intricacies of this activation pathway is paramount for optimizing this compound's efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of this compound's activation by EthA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Activation Pathway of this compound

This compound's journey from an inert prodrug to a potent inhibitor of mycolic acid synthesis is a multi-step process initiated by the enzyme EthA. EthA, a Baeyer-Villiger monooxygenase, catalyzes the oxidation of this compound. This activation converts this compound into reactive intermediates, including this compound-S-oxide (ETH-SO). These reactive species subsequently form a covalent adduct with NAD+, specifically NAD-ETH.

This NAD-ETH adduct is the ultimate active form of the drug and functions as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long, branched-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall. By inhibiting InhA, the NAD-ETH adduct disrupts mycolic acid synthesis, leading to a compromised cell wall, increased susceptibility to environmental stresses, and ultimately, bacterial cell death.

The expression of the ethA gene is negatively regulated by the transcriptional repressor, EthR. EthR binds to the intergenic region between ethA and ethR, repressing the transcription of both genes. Mutations in ethR can lead to its inactivation, resulting in the overexpression of EthA and hypersensitivity to this compound.

Ethionamide_Activation_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) (Rv3854c) This compound->EthA Substrate Reactive_Intermediates Reactive Intermediates (e.g., ETH-SO) EthA->Reactive_Intermediates Oxidation NAD_ETH_Adduct NAD-ETH Adduct (Active Drug) Reactive_Intermediates->NAD_ETH_Adduct + NAD+ NAD NAD+ NAD->NAD_ETH_Adduct InhA InhA (Enoyl-ACP reductase) NAD_ETH_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalysis Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death EthR EthR (Repressor) (Rv3855) EthR->EthA Repression

Caption: this compound activation pathway.

Quantitative Data on this compound Activity

The susceptibility of M. tuberculosis to this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible growth. MIC values can vary depending on the strain and the presence of resistance-conferring mutations.

M. tuberculosis Strain Genotype This compound MIC (mg/L) Reference
Wild-typeethA wild-type0.5 - 2.5
This compound-resistantethA mutation≥ 5
XDR, pre-XDR, MDRVariousMICs can be below the breakpoint (e.g., 25-50% of strains)
ethA/R knockout (MTB Erdman)ΔethA/R3-fold increase compared to wild-type
ethA/R knockout (MTB H37Rv)ΔethA/R2-fold increase compared to wild-type

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves mutations in the ethA gene. These mutations can lead to a non-functional or poorly functional EthA enzyme, preventing the activation of the prodrug. Mutations in the transcriptional repressor ethR can also modulate this compound susceptibility. While less common, mutations in the drug's ultimate target, inhA, or its promoter region can also confer resistance to both this compound and isoniazid.

Ethionamide_Resistance_Mechanisms cluster_EthA EthA-mediated Activation cluster_Resistance Resistance Mechanisms This compound This compound EthA_WT Functional EthA This compound->EthA_WT EthA_mutant Mutated EthA (Non-functional) This compound->EthA_mutant Active_ETH Active this compound EthA_WT->Active_ETH InhA_mutation Mutated InhA Active_ETH->InhA_mutation Inhibition Inhibition Active_ETH->Inhibition Inhibition of InhA No_Activation No Activation EthA_mutant->No_Activation EthR_mutation Mutated EthR Increased_Repression Increased EthA Repression EthR_mutation->Increased_Repression Reduced_Binding Reduced Drug Binding InhA_mutation->Reduced_Binding Resistance Resistance No_Activation->Resistance Resistance Increased_Repression->Resistance Reduced_Binding->Resistance

Caption: Mechanisms of resistance to this compound.

Experimental Protocols

EthA Activity Assay (Whole-Cell Based)

This protocol is adapted from methodologies described in the literature for assessing the metabolic activation of this compound in whole mycobacterial cells.

Objective: To determine the rate of this compound metabolism by Mycobacterium species.

Materials:

  • Mycobacterium culture (e.g., M. tuberculosis, M. smegmatis)

  • 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • [14C]-labeled this compound

  • Scintillation vials and scintillation fluid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD600 of 0.6-0.8) in 7H9 broth.

  • Harvest the cells by centrifugation and wash twice with fresh 7H9 broth.

  • Resuspend the cell pellet in fresh 7H9 broth to a final OD600 of 1.0.

  • Add [14C]-ethionamide to the cell suspension to a final concentration of 1 µg/mL.

  • Incubate the culture at 37°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the cell suspension.

  • Separate the cells from the supernatant by centrifugation.

  • Spot the supernatant onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the disappearance of the parent this compound spot and the appearance of metabolite spots over time to determine the rate of metabolism.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or resazurin-based indicator

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The concentration range should typically span from 0.06 to 64 mg/L.

  • Prepare an inoculum of M. tuberculosis from a fresh culture, adjusted to a McFarland standard of 0.5.

  • Dilute the inoculum 1:100 in 7H9 broth.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth, or by measuring absorbance, or by observing a color change with a viability indicator like resazurin.

MIC_Determination_Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C (7-14 days) Inoculate_Plate->Incubate Read_Results Read Results (Visual, Spectrophotometer, or Resazurin) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion

The activation of the prodrug this compound by the mycobacterial enzyme EthA is a pivotal step in its mechanism of action against M. tuberculosis. A thorough understanding of this process, including the enzymatic reaction, its regulation, and the mechanisms of resistance, is essential for the effective clinical use of this compound and for the development of new strategies to combat MDR-TB. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to enhance the efficacy of this important anti-tuberculosis agent. Future research may focus on the development of EthA activators to boost this compound's potency or on the design of novel drugs that bypass the need for EthA-mediated activation.

References

The Role of InhA as the Primary Target of Ethionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH), a critical second-line anti-tubercular agent, plays a pivotal role in the treatment of multidrug-resistant tuberculosis (MDR-TB). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a central focus on its primary target, the enoyl-acyl carrier protein reductase (InhA). We delve into the bioactivation cascade of this prodrug, the intricate formation of the inhibitory adduct, and the subsequent disruption of mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall. Furthermore, this guide outlines the molecular basis of this compound resistance, presents detailed experimental protocols for key validation assays, and summarizes pertinent quantitative data to facilitate further research and drug development endeavors in the fight against tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. This compound, a thioamide antibiotic, is a cornerstone of treatment regimens for MDR-TB.[1] Its efficacy is intrinsically linked to its ability to inhibit mycolic acid synthesis, a process vital for the unique and robust cell envelope of Mtb.[2] This guide elucidates the critical role of InhA as the primary molecular target of this compound, providing a technical resource for researchers in the field.

Mechanism of Action: A Prodrug's Journey to Inhibition

This compound is a prodrug, meaning it requires activation within the mycobacterium to exert its bactericidal effect.[3] The activation and inhibitory pathway can be dissected into several key steps:

  • Activation by EthA: this compound is activated by the FAD-containing monooxygenase EthA, encoded by the ethA gene.[4] This enzyme catalyzes the S-oxidation of the thioamide group, converting this compound into this compound-S-oxide, a more reactive intermediate.[5] The expression of ethA is negatively regulated by the transcriptional repressor EthR.

  • Formation of the ETH-NAD Adduct: The activated form of this compound then reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent adduct, ETH-NAD. This adduct is the ultimate inhibitory molecule.

  • Inhibition of InhA: The ETH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA. InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase, is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. By binding to the active site of InhA, the ETH-NAD adduct prevents the binding of its natural substrate, thus blocking the synthesis of mycolic acids.

  • Disruption of the Cell Wall: The inhibition of mycolic acid biosynthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, cell death.

dot

Ethionamide_Activation_Pathway cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis This compound This compound (Prodrug) Ethionamide_in This compound This compound->Ethionamide_in Enters cell EthA EthA (Monooxygenase) Ethionamide_in->EthA Oxidation Activated_ETH Activated this compound (this compound-S-oxide) EthA->Activated_ETH EthR EthR (Repressor) EthR->EthA Represses expression ETH_NAD_adduct ETH-NAD Adduct Activated_ETH->ETH_NAD_adduct NAD NAD+ NAD->ETH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) ETH_NAD_adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: this compound activation and its inhibitory effect on the mycolic acid synthesis pathway in M. tuberculosis.

Mechanisms of Resistance

Resistance to this compound can emerge through several molecular mechanisms, primarily involving either the activation pathway or the drug target itself.

  • Mutations in ethA: Mutations in the ethA gene are a common cause of this compound resistance. These mutations can lead to a non-functional or poorly functional EthA enzyme, preventing the activation of the prodrug.

  • Upregulation of ethR: Overexpression of the EthR repressor can lead to decreased expression of EthA, thereby reducing the activation of this compound.

  • Mutations in inhA: Mutations in the inhA gene or its promoter region can also confer resistance. Mutations in the coding region of inhA can alter the binding site of the ETH-NAD adduct, reducing its inhibitory effect. Mutations in the promoter region can lead to the overexpression of InhA, which can titrate out the inhibitory adduct.

dot

Ethionamide_Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance EthA_mutation Mutations in ethA gene No_Activation Reduced or no this compound activation EthA_mutation->No_Activation EthR_upregulation Upregulation of EthR EthR_upregulation->No_Activation InhA_mutation Mutations in inhA gene Reduced_Inhibition Decreased binding of ETH-NAD to InhA InhA_mutation->Reduced_Inhibition InhA_promoter_mutation Mutations in inhA promoter Target_Overexpression Increased levels of InhA InhA_promoter_mutation->Target_Overexpression Resistance This compound Resistance No_Activation->Resistance Reduced_Inhibition->Resistance Target_Overexpression->Resistance

Caption: Logical flow of the primary mechanisms leading to this compound resistance in M. tuberculosis.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of this compound and the inhibition of InhA.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis

StrainGenotypeMIC (µg/mL)Reference
H37RvWild-type0.3 - 2.5
Clinical IsolatesWild-type2.5 - 10
ethA mutantsMutant≥ 50
inhA structural mutantsMutant≥ 100
inhA promoter mutantsMutantVariable (often low-level resistance)

Table 2: Inhibitory Constants for ETH-NAD Adduct against InhA

ParameterValueOrganismReference
Ki11 ± 6 nMM. tuberculosis
IC50 (for INH-NAD adduct)~17-fold higher for S94A mutantM. tuberculosis

Note: Direct IC50 values for the ETH-NAD adduct are not consistently reported in the literature; however, the Ki value indicates high-affinity binding. The data for the analogous INH-NAD adduct provides insight into the impact of InhA mutations.

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the study of this compound and InhA.

InhA Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-enoyl-CoA substrate (e.g., 2-trans-octenoyl-CoA)

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Test compound (e.g., synthesized ETH-NAD adduct)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of InhA, NADH, and the enoyl-CoA substrate in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add NADH to a final concentration of approximately 200-250 µM.

    • Add the test compound at various concentrations to different wells. Include a control with no inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the InhA enzyme to each well to a final concentration of ~20-50 nM.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Start the enzymatic reaction by adding the enoyl-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

X-ray Crystallography of the InhA-ETH-NAD Complex

This generalized workflow describes the key steps to determine the three-dimensional structure of InhA in complex with the ETH-NAD adduct.

Procedure:

  • Protein Expression and Purification:

    • Overexpress the inhA gene in a suitable expression system (e.g., E. coli).

    • Purify the InhA protein using chromatography techniques (e.g., affinity and size-exclusion chromatography) to achieve high purity.

  • Complex Formation:

    • Incubate the purified InhA protein with a molar excess of both NAD+ and the synthesized ETH-NAD adduct to ensure complex formation.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered crystals of the InhA-ETH-NAD complex.

  • Data Collection:

    • Expose the obtained crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement, using a known structure of InhA as a search model.

    • Build an atomic model of the InhA-ETH-NAD complex into the resulting electron density map.

    • Refine the model against the diffraction data to obtain a final, accurate three-dimensional structure.

dot

Experimental_Workflow_Target_Validation cluster_workflow Experimental Workflow for InhA Target Validation start Hypothesis: InhA is the target of this compound biochemical_assays Biochemical Assays (InhA Inhibition Assay) start->biochemical_assays structural_studies Structural Studies (X-ray Crystallography) start->structural_studies genetic_studies Genetic Studies (Overexpression/Mutagenesis) start->genetic_studies whole_cell_assays Whole-Cell Assays (MIC Determination) start->whole_cell_assays data_analysis Data Analysis and Correlation biochemical_assays->data_analysis structural_studies->data_analysis genetic_studies->data_analysis whole_cell_assays->data_analysis conclusion Conclusion: InhA is the primary target of this compound data_analysis->conclusion

References

Ethionamide's Inhibitory Effect on Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide, a cornerstone of second-line therapy for multidrug-resistant tuberculosis, functions as a prodrug that, upon activation, potently inhibits mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, from its bioactivation to the targeted inhibition of the enoyl-acyl carrier protein reductase (InhA). This document synthesizes quantitative data on this compound's efficacy, details key experimental protocols for its study, and presents visual diagrams of the pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's viability, virulence, and intrinsic resistance to many chemotherapeutic agents.[1] The mycolic acid biosynthesis pathway, therefore, represents a validated and highly attractive target for antitubercular drug development.[2][3]

This compound (ETH) is a structural analogue of isoniazid (INH) and a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[4] Like INH, this compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[5] The activation and subsequent inhibitory action of this compound on mycolic acid synthesis is a multi-step process involving key mycobacterial enzymes. A thorough understanding of this process is crucial for optimizing its clinical use, overcoming resistance mechanisms, and developing novel therapeutic strategies.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound's journey from an inert prodrug to a potent inhibitor of mycolic acid synthesis involves a critical activation step and the formation of a covalent adduct that targets a key enzyme in the fatty acid synthase-II (FAS-II) pathway.

Bioactivation of this compound by the Monooxygenase EthA

This compound is activated by the mycobacterial enzyme EthA, a FAD-containing monooxygenase encoded by the ethA (Rv3854c) gene. The expression of ethA is negatively regulated by the transcriptional repressor EthR. The activation process is an S-oxidation of the thioamide group of this compound, a reaction that requires molecular oxygen and NADPH. This initial oxidation is a critical determinant of this compound's efficacy, and mutations in the ethA gene are a primary mechanism of clinical resistance.

Formation of the this compound-NAD Adduct

The activated form of this compound, an S-oxide intermediate, is highly reactive and subsequently forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD⁺) cofactor. This this compound-NAD (ETH-NAD) adduct is the ultimate bioactive molecule responsible for the drug's antimycobacterial activity.

Inhibition of InhA and Disruption of Mycolic Acid Synthesis

The ETH-NAD adduct specifically targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a critical enzyme in the FAS-II system, which is responsible for the elongation of fatty acid precursors that will form the long meromycolate chain of mycolic acids. By binding to InhA, the ETH-NAD adduct acts as a slow, tight-binding competitive inhibitor, preventing the binding of its natural substrate and thereby blocking the elongation of mycolic acid precursors. This disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.

Quantitative Data on this compound's Efficacy

The efficacy of this compound is quantified through various in vitro parameters, including Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), and enzyme inhibition constants.

ParameterOrganism/EnzymeValueReference(s)
MIC M. tuberculosis H37Rv1 mg/L (MGIT assay)
M. tuberculosis H37Rv2.5 mg/L (Sensititre assay)
M. tuberculosis Clinical Isolates (Low-level resistance)5-10 µg/mL
M. tuberculosis Clinical Isolates (High-level resistance)≥20 µg/mL
IC50 Mushroom Tyrosinase4 µM
EC50 (extracellular Mtb)M. tuberculosis H37Rv2.64 ± 0.36 times MIC
EC50 (intracellular Mtb)M. tuberculosis H37Rv1.01 ± 0.15 times MIC
Ki (for INH-NAD adduct) Wild-type InhA0.75 ± 0.08 nM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with ADS or OADC.

  • 96-well flat-bottom plates.

  • This compound stock solution (dissolved in DMSO).

  • Mycobacterium tuberculosis culture in log phase.

  • Spectrophotometer or microplate reader.

  • Resazurin solution (0.02%).

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The concentration range should typically span from 0.3 to 80 µM.

  • Dilute the log-phase Mtb culture in 7H9 broth to a final inoculum of approximately 2 x 10⁵ colony-forming units (CFUs)/mL.

  • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the this compound dilution.

  • Include control wells: a positive control with bacteria and no drug, and a negative control with broth only.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth. Alternatively, bacterial growth can be measured by reading the optical density at 600 nm.

Mycolic Acid Synthesis Inhibition Assay

This protocol describes the analysis of mycolic acid synthesis inhibition in whole mycobacterial cells using radiolabeling.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis, M. smegmatis).

  • Sauton's or Middlebrook 7H9 broth.

  • This compound.

  • [¹⁴C]acetate.

  • Tetrabutylammonium hydroxide (TBAH).

  • Dichloromethane (CH₂Cl₂).

  • Methyl iodide (CH₃I).

  • TLC plates (silica gel).

  • TLC developing solvent (e.g., hexane/ethyl acetate).

  • Phosphomolybdic acid spray.

  • Autoradiography equipment.

Procedure:

  • Grow mycobacterial cultures to mid-log phase.

  • Treat the cultures with varying concentrations of this compound for a defined period.

  • Add [¹⁴C]acetate to the cultures and incubate to allow for incorporation into newly synthesized fatty acids and mycolic acids.

  • Harvest the bacterial cells by centrifugation.

  • To hydrolyze the lipids, resuspend the cell pellet in TBAH and incubate at 100°C overnight.

  • Perform methyl esterification by adding CH₂Cl₂, CH₃I, and water to the cooled mixture and rotating for 1 hour.

  • Centrifuge to separate the phases and collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., hexane/ethyl acetate, 19:1, v/v, run twice).

  • Visualize the lipid spots by spraying with phosphomolybdic acid and charring.

  • Expose the TLC plate to an X-ray film for autoradiography to detect the radiolabeled mycolic acids. A reduction in the intensity of the MAME bands in this compound-treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.

In Vitro InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of InhA activity.

Materials:

  • Purified InhA enzyme.

  • NADH.

  • Substrate (e.g., 2-trans-octenoyl-CoA).

  • This compound-NAD adduct (or a method for its in situ generation).

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and the InhA substrate.

  • Add varying concentrations of the ETH-NAD adduct to the reaction mixture.

  • Initiate the reaction by adding a known concentration of purified InhA enzyme.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the initial velocity against the inhibitor concentration.

Visualizing the Pathways and Workflows

Signaling Pathways

Ethionamide_Activation_and_Inhibition_Pathway cluster_cell Mycobacterium tuberculosis Cell Ethionamide_ext This compound (Prodrug) Ethionamide_int This compound Ethionamide_ext->Ethionamide_int Diffusion Activated_ETH Activated this compound (S-oxide intermediate) Ethionamide_int:e->Activated_ETH:w Activation EthA EthA (Monooxygenase) EthA:n->Activated_ETH:s EthR EthR (Repressor) EthR->EthA Represses expression ETH_NAD ETH-NAD Adduct Activated_ETH->ETH_NAD Adduct Formation NAD NAD+ NAD->ETH_NAD InhA InhA (Enoyl-ACP Reductase) ETH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Cell_Wall Cell Wall Integrity InhA->Cell_Wall Disruption Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Mycolic_Acid->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to

Caption: this compound activation and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Evaluating this compound's Efficacy start Start: this compound or Analogue mic_assay MIC Determination (Broth Microdilution) start->mic_assay mycolic_acid_assay Mycolic Acid Synthesis Inhibition Assay (TLC) start->mycolic_acid_assay enzyme_assay InhA Inhibition Assay (Spectrophotometry) start->enzyme_assay data_analysis Data Analysis (MIC, IC50, Inhibition %) mic_assay->data_analysis mycolic_acid_assay->data_analysis enzyme_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound remains a vital tool in the fight against multidrug-resistant tuberculosis. Its complex mechanism of action, involving prodrug activation by EthA and subsequent inhibition of InhA, provides multiple avenues for scientific investigation and therapeutic optimization. A detailed understanding of its inhibitory effect on mycolic acid synthesis, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel strategies to enhance its efficacy, overcome resistance, and design next-generation antitubercular agents targeting this essential pathway. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Ethionamide: A Technical History of its Discovery and Development as an Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionamide, a cornerstone of second-line therapy for tuberculosis, particularly in cases of multidrug resistance, possesses a rich history of discovery and scientific elucidation. This technical guide provides an in-depth exploration of the journey of this compound, from its initial synthesis to the contemporary understanding of its mechanism of action and the innovative strategies being developed to enhance its efficacy. Key milestones, including its initial synthesis in 1952 and early clinical investigations, are detailed alongside a comprehensive review of the experimental methodologies that led to the identification of its bioactivation pathway and molecular target. This paper summarizes critical quantitative data on its in vitro activity, pharmacokinetic profile, and clinical efficacy, presented in structured tables for clarity. Furthermore, it visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and technical overview for researchers and drug development professionals.

Introduction: The Emergence of a Second-Line Defense

The mid-20th century marked a pivotal era in the fight against tuberculosis with the discovery of streptomycin and isoniazid. However, the rapid emergence of drug-resistant strains of Mycobacterium tuberculosis necessitated the development of new therapeutic agents. In this context, this compound (2-ethylthioisonicotinamide) emerged as a significant addition to the anti-tuberculosis armamentarium. First synthesized by D. Libermann and colleagues in 1952, its potent antitubercular activity was demonstrated in subsequent years, leading to its approval for medical use in the United States in 1965.[1] Initially explored as a primary agent, its gastrointestinal side effects often limited its use, positioning it as a crucial second-line drug for treating resistant tuberculosis.

Early Discovery and In Vitro Activity

The initial investigations into the antitubercular properties of this compound were pioneered by N. Rist and F. Grumbach. Their work in the late 1950s established the potent in vitro activity of this compound against M. tuberculosis, including strains resistant to other antitubercular drugs.

Minimum Inhibitory Concentration (MIC)

Early studies focused on determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis. These foundational experiments were crucial in establishing its potential as a therapeutic agent. While the specific methodologies and culture media have evolved, the principle of determining the lowest drug concentration that prevents visible growth remains a cornerstone of antimicrobial susceptibility testing.

StrainMediumMIC (µg/mL)Reference
M. tuberculosis H37RvYoumans Liquid Medium0.5 - 1.0Rist N, Grumbach F (1959)
Isoniazid-resistant M. tuberculosisYoumans Liquid Medium0.5 - 1.0Rist N, Grumbach F (1959)
Streptomycin-resistant M. tuberculosisYoumans Liquid Medium0.5 - 1.0Rist N, Grumbach F (1959)

Table 1: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium tuberculosis.

Unraveling the Mechanism of Action: A Prodrug's Journey

A significant breakthrough in understanding this compound's efficacy was the discovery that it is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. This intricate process involves a cascade of molecular events, culminating in the inhibition of a vital cellular process.

The Activation Pathway: The Role of EthA

The activation of this compound is a critical first step in its mechanism of action. It is now understood that the mycobacterial enzyme EthA, a monooxygenase, is responsible for this activation. The discovery of EthA's role was a result of meticulous genetic and biochemical studies.

Ethionamide_Activation_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Bioactivation Activatedthis compound Activated this compound (Reactive Intermediate) EthA->Activatedthis compound NAD NAD+ Activatedthis compound->NAD EthionamideNAD This compound-NAD Adduct NAD->EthionamideNAD Adduct Formation

Fig 1. this compound Activation Pathway.
The Molecular Target: Inhibition of InhA

Once activated and adducted to NAD+, this compound targets and inhibits the enzyme InhA. InhA is an enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier. The inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. The shared target of InhA with isoniazid explains some of the cross-resistance observed, although their distinct activation pathways mean this is not always the case.

Experimental Protocols: The Path to Discovery

The elucidation of this compound's mechanism of action was a multi-step process involving innovative experimental approaches. The following sections detail the generalized protocols that were instrumental in these discoveries.

Identification of the EthA Activating Enzyme

The discovery of EthA as the activating enzyme for this compound was a landmark achievement. The general experimental workflow involved the generation and characterization of this compound-resistant mutants.

EthA_Discovery_Workflow start Start: Culture of This compound-susceptible M. tuberculosis mutagenesis Induce Random Mutations (e.g., chemical mutagenesis or transposon insertion) start->mutagenesis selection Select for this compound Resistance on This compound-containing media mutagenesis->selection resistant_isolates Isolate and Culture This compound-Resistant Mutants selection->resistant_isolates wgs Whole Genome Sequencing of Resistant Mutants resistant_isolates->wgs gene_identification Identify Mutations in a Common Gene (ethA) wgs->gene_identification complementation Complementation Studies: Introduce wild-type ethA into resistant mutants gene_identification->complementation phenotype_rescue Observe Restoration of This compound Susceptibility complementation->phenotype_rescue conclusion Conclusion: ethA is required for this compound activation phenotype_rescue->conclusion

Fig 2. Workflow for EthA Identification.

Methodology:

  • Generation of Resistant Mutants: A culture of this compound-susceptible M. tuberculosis is subjected to a mutagenic agent (e.g., ethyl methanesulfonate) or transposon mutagenesis to introduce random genetic mutations.

  • Selection of Resistant Strains: The mutagenized bacterial population is plated on a solid medium containing a selective concentration of this compound. Only mutants that have acquired resistance will grow.

  • Isolation and Genomic Analysis: Colonies from the selective plates are isolated and cultured. The genomic DNA of these resistant mutants is then extracted and subjected to whole-genome sequencing.

  • Identification of Candidate Genes: The genomic sequences of the resistant mutants are compared to the wild-type parental strain to identify common genetic alterations. In the case of this compound, mutations were consistently found in the ethA gene.

  • Complementation Studies: To confirm the role of the candidate gene, a functional (wild-type) copy of the ethA gene is introduced into the resistant mutants via a plasmid vector.

  • Phenotypic Reversion: The complemented strains are then re-tested for their susceptibility to this compound. Restoration of susceptibility confirms that the mutated gene is indeed responsible for the resistance phenotype and, by extension, is involved in the drug's activation.

Confirmation of InhA as the Molecular Target

The identification of InhA as the target of activated this compound was facilitated by the observation of cross-resistance with isoniazid, which was also known to inhibit mycolic acid synthesis.

Methodology:

  • Isolation of Co-resistant Mutants: Strains of M. tuberculosis or related mycobacteria that exhibit resistance to both this compound and isoniazid are selected.

  • Genetic Analysis: The genomes of these co-resistant mutants are analyzed, with a focus on genes known to be involved in isoniazid resistance and mycolic acid synthesis. These studies consistently identified mutations in the inhA gene.

  • In Vitro Enzyme Assays: The InhA enzyme is purified from both wild-type and resistant strains. The enzymatic activity of InhA is then measured in the presence and absence of the activated this compound-NAD adduct. These assays demonstrate that the activated drug directly inhibits the wild-type InhA, while the mutant enzyme from resistant strains shows reduced inhibition.

  • Structural Biology: X-ray crystallography studies of InhA in complex with the this compound-NAD adduct provide a detailed, atomic-level view of how the drug binds to and inhibits the enzyme.

Pharmacokinetics and Clinical Efficacy

The clinical utility of a drug is determined not only by its in vitro activity but also by its pharmacokinetic profile and its performance in clinical trials.

Pharmacokinetic Profile

Early pharmacokinetic studies in humans were essential to establish appropriate dosing regimens for this compound. These studies characterized its absorption, distribution, metabolism, and excretion.

ParameterValueReference
Bioavailability ~80%Early Human Studies (1960s)
Time to Peak Concentration (Tmax) 2-3 hoursEarly Human Studies (1960s)
Peak Serum Concentration (Cmax) 2-5 µg/mL (500 mg dose)Early Human Studies (1960s)
Elimination Half-life (t½) 2-3 hoursEarly Human Studies (1960s)
Metabolism Extensively in the liver (sulfoxidation)Early Human Studies (1960s)
Excretion Primarily as metabolites in the urineEarly Human Studies (1960s)

Table 2: Early Pharmacokinetic Parameters of this compound in Humans.

Clinical Trial Data

The first clinical trials of this compound were conducted in the late 1950s and early 1960s. These studies were crucial in demonstrating its efficacy in treating tuberculosis, particularly in patients with disease resistant to the primary drugs of the time.

TrialRegimenDuration (months)Sputum Conversion RateKey Adverse EffectsReference
Brouet et al. (1959)This compound + other agents6-1270-80% at 6 monthsGastrointestinal intolerance, hepatotoxicityBrouet G, et al. (1959)
Hong Kong TB Treatment Services/British Medical Research Council (1964)This compound + Isoniazid1285% at 12 monthsNausea, vomiting, anorexiaHK TB/BMRC (1964)

Table 3: Summary of Efficacy and Safety from Early Clinical Trials of this compound.

Enhancing Efficacy: The Development of EthR Inhibitors

A significant advancement in this compound research has been the discovery of EthR, a transcriptional repressor that negatively regulates the expression of the ethA gene. This finding opened up a novel therapeutic strategy: by inhibiting EthR, the expression of EthA could be increased, leading to more efficient activation of this compound and thereby "boosting" its efficacy. This approach holds the promise of allowing for lower, better-tolerated doses of this compound to be used.

EthR_Inhibitor_Screening compound_library Small Molecule Compound Library ethr_dna_binding_assay High-Throughput Screen: Inhibition of EthR-DNA Binding (e.g., fluorescence polarization) compound_library->ethr_dna_binding_assay hit_compounds Hit Compounds ethr_dna_binding_assay->hit_compounds structure_based_design Structure-Based Drug Design: Co-crystallization of Hits with EthR and SAR Studies hit_compounds->structure_based_design optimized_leads Optimized Lead Compounds structure_based_design->optimized_leads in_vitro_boosting_assay In Vitro Boosting Assay: Measure reduction in this compound MIC in the presence of the compound optimized_leads->in_vitro_boosting_assay in_vivo_efficacy In Vivo Efficacy Studies: Test lead compounds in animal models of tuberculosis in_vitro_boosting_assay->in_vivo_efficacy clinical_candidate Clinical Candidate Selection in_vivo_efficacy->clinical_candidate

Fig 3. Screening Workflow for EthR Inhibitors.

Methodology for Screening EthR Inhibitors:

  • High-Throughput Screening (HTS): A large library of small molecules is screened using an assay that can detect the inhibition of the EthR-DNA interaction. A common method is fluorescence polarization, where a fluorescently labeled DNA fragment containing the EthR binding site is used. Binding of EthR to the DNA results in a high polarization signal, which is reduced in the presence of an effective inhibitor.

  • Hit Validation and Characterization: Compounds that show activity in the primary screen ("hits") are then subjected to further testing to confirm their activity and determine their potency (e.g., IC50 determination).

  • Structure-Based Drug Design: Promising hits are co-crystallized with the EthR protein to determine their binding mode. This structural information is then used to guide the chemical synthesis of more potent and drug-like analogs through structure-activity relationship (SAR) studies.

  • In Vitro Boosting Assays: The ability of the optimized compounds to boost this compound's activity is tested in vitro. This is typically done by determining the MIC of this compound against M. tuberculosis in the presence of a sub-inhibitory concentration of the EthR inhibitor. A significant reduction in the this compound MIC indicates a boosting effect.

  • In Vivo Efficacy Studies: The most promising lead compounds are then evaluated in animal models of tuberculosis (e.g., mouse models). These studies assess whether the co-administration of the EthR inhibitor with this compound can lead to a greater reduction in the bacterial load in the lungs and other organs compared to this compound alone.

Conclusion and Future Directions

From its synthesis in the 1950s to the current era of rational drug design, this compound has remained a vital tool in the global fight against tuberculosis. The journey of its discovery and the elucidation of its complex mechanism of action highlight the power of systematic scientific inquiry. The understanding of its activation by EthA, its inhibition of InhA, and the regulatory role of EthR has not only optimized its clinical use but also paved the way for innovative strategies to enhance its therapeutic index. The development of EthR inhibitors as "boosters" represents a paradigm shift from discovering new drugs to improving the efficacy of existing ones. Future research will likely focus on the clinical development of these booster compounds, with the ultimate goal of improving treatment outcomes for patients with drug-resistant tuberculosis and potentially repositioning this compound in the therapeutic landscape.

References

An In-depth Technical Guide to the Structural and Chemical Properties of Ethionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of Ethionamide, a critical second-line antitubercular agent. The information is curated for professionals in research, science, and drug development to support further investigation and application of this molecule.

Chemical Identity and Structural Formula

This compound is a derivative of isonicotinic acid and is structurally related to isoniazid.[1] It is a yellow crystalline, nonhygroscopic compound with a faint to moderate sulfide odor.[2][3][4][5]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-ethylpyridine-4-carbothioamide
CAS Number 536-33-4
Chemical Formula C₈H₁₀N₂S
Molecular Weight 166.24 g/mol
SMILES CCC1=NC=CC(=C1)C(=S)N
InChI InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
InChIKey AEOCXXJPGCBFJA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 164-166 °C (327-331 °F) with decomposition
Boiling Point 167 °C at 1 mmHg
Water Solubility 0.84 g/L; Practically insoluble
Solubility in Organic Solvents Soluble in methanol, ethanol, hot acetone, dichloroethane, and pyridine. Sparingly soluble in ether. Soluble in DMSO (≥7.65 mg/mL).
pKa (Strongest Basic) 5
logP (Octanol/Water) 1.88
Appearance Yellow crystals or canary yellow powder

Spectral Data

Spectral analysis is fundamental for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

Spectroscopic TechniqueData
UV-Vis (in Ethanol) λmax: 290 nm
Infrared (IR) Specific IR peak data is not readily available in the provided search results.
Nuclear Magnetic Resonance (NMR) Detailed ¹H and ¹³C NMR spectral data are not readily available in the provided search results.
Mass Spectrometry (MS) Detailed mass spectrometry data is not readily available in the provided search results.

Mechanism of Action: Bioactivation Pathway

This compound is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The activation is mediated by the bacterial enzyme EthA, a monooxygenase. The active form of this compound subsequently inhibits the enzyme InhA, which is essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.

Ethionamide_Activation_Pathway cluster_mycobacterium Mycobacterium tuberculosis This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Active_this compound Active this compound Metabolite (S-oxide) EthA->Active_this compound InhA InhA (Enoyl-ACP reductase) Active_this compound->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Bioactivation pathway of this compound in Mycobacterium tuberculosis.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid compound like this compound.

The melting point of a solid is a key indicator of its purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of about 3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The capillary is positioned adjacent to a thermometer.

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the solid is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility is determined to understand the dissolution characteristics of a drug, which influences its absorption and bioavailability.

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

Solubility_Workflow Start Start: this compound Solid + Solvent Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate (Shake at constant T for 24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze solute concentration in liquid phase (e.g., HPLC) Separate->Analyze Result Result: Solubility (e.g., mg/mL) Analyze->Result

Caption: Generalized workflow for determining the solubility of this compound.

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol: Sample Preparation for Solution-State NMR

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.

  • Running the Experiment: The prepared sample is placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and acquiring the spectral data.

This guide provides a foundational understanding of the structural and chemical properties of this compound, essential for its application in tuberculosis treatment and for guiding future research and development efforts.

References

Ethionamide's Spectrum of Activity Against Mycobacterial Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a critical second-line antituberculosis drug, structurally analogous to isoniazid, used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect. This technical guide provides an in-depth overview of this compound's spectrum of activity against various mycobacterial species, its mechanism of action, resistance pathways, and the experimental protocols used to determine its efficacy.

Spectrum of Activity

This compound demonstrates activity against a range of mycobacterial species, though its primary clinical use is against Mycobacterium tuberculosis. Its efficacy varies among different species.[1] The antimicrobial spectrum includes M. tuberculosis, M. bovis, and M. smegmatis.[1] It is also used, albeit less commonly, against infections caused by M. leprae and certain non-tuberculous mycobacteria (NTM) such as M. avium and M. kansasii.[1][2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various mycobacterial species, providing a quantitative measure of its in vitro activity. MIC values can vary depending on the testing method and the specific strain.

Mycobacterial SpeciesMIC Range (µg/mL)NotesReference(s)
Mycobacterium tuberculosis (susceptible)1.0 - 5.0The MIC for wild-type M. tuberculosis is generally around 1.0 µg/mL.[3]
Mycobacterium tuberculosis (MDR isolates)2.5 (median)MICs can range from <0.3 to >40 mg/L in clinical isolates.
Mycobacterium bovis-Generally susceptible.
Mycobacterium smegmatis50 (vector control)Overexpression of EthA increases susceptibility (MIC 0.78–1.56 µg/mL), while overexpression of EthR increases resistance (MIC 200+ µg/mL).
Mycobacterium avium complex (MAC)High MIC₅₀/MIC₉₀Generally exhibits poor activity.
Mycobacterium kansasiiLow MIC₅₀/MIC₉₀Shows strong antibacterial activity.
Mycobacterium leprae-Clinically effective, but bactericidal activity is less than that of rifampin.

Mechanism of Action and Resistance

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. This activation is a critical step for its antibacterial effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.

Once activated, this compound inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death. Although it shares a target with isoniazid, the activation pathways are different, resulting in limited cross-resistance.

Resistance to this compound can develop through several mechanisms:

  • Mutations in the ethA gene: These mutations can lead to a dysfunctional or inactive EthA enzyme, preventing the activation of the prodrug. This is the most common mechanism of resistance.

  • Overexpression of the ethR gene: Increased levels of the EthR repressor can downregulate the expression of ethA, leading to reduced activation of this compound.

  • Mutations in the inhA gene or its promoter: Alterations in the InhA enzyme or its overexpression can reduce the binding affinity of the activated drug, conferring resistance.

  • Other potential mechanisms: Mutations in genes such as ndh (encoding NADH dehydrogenase) and mshA (involved in mycothiol biosynthesis) have also been implicated in this compound resistance.

Signaling Pathway Diagram

Ethionamide_Pathway cluster_drug Drug Action cluster_enzyme Bacterial Enzymes & Regulators cluster_process Cellular Process Ethionamide_prodrug This compound (Prodrug) Activated_this compound Activated this compound (S-oxide) Ethionamide_prodrug->Activated_this compound Activation InhA InhA (Enoyl-ACP reductase) Activated_this compound->InhA Inhibition EthA EthA (Monooxygenase) EthR EthR (Repressor) EthR->EthA Repression Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Wall->Cell_Death Disruption leads to

Mechanism of this compound action and resistance.

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound's activity is crucial for clinical decision-making and drug development. Standardized methods for susceptibility testing are essential.

Broth Microdilution Method for MIC Determination

This is a commonly used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the mycobacterial isolate is inoculated into a series of microplate wells containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism after incubation.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then diluted in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Preparation of Mycobacterial Inoculum: A suspension of the mycobacterial isolate is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard (typically 0.5) to achieve a standardized cell density.

  • Inoculation of Microplate: A multi-well microplate is prepared with serial dilutions of this compound. Each well is then inoculated with the standardized mycobacterial suspension. A growth control well (without drug) and a sterility control well (without inoculum) are included.

  • Incubation: The microplate is sealed and incubated at the appropriate temperature (e.g., 37°C) and for a sufficient duration (typically 7-21 days, depending on the species' growth rate).

  • Reading and Interpretation: The plate is visually inspected for growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Agar Proportion Method

The agar proportion method is another standard technique for determining mycobacterial drug susceptibility.

Principle: This method compares the number of colony-forming units (CFUs) that grow on a drug-free control medium with the number that grow on a medium containing a critical concentration of the drug. An isolate is considered resistant if the number of colonies on the drug-containing medium is 1% or more of the number on the drug-free medium.

Methodology:

  • Preparation of Drug-Containing Medium: A specific concentration of this compound is incorporated into a suitable agar medium (e.g., Middlebrook 7H10 or 7H11 agar). A drug-free control medium is also prepared.

  • Preparation of Inoculum: A standardized suspension of the mycobacterial isolate is prepared. Serial dilutions of this suspension are made.

  • Inoculation: A defined volume of each dilution is inoculated onto both the drug-containing and drug-free agar plates.

  • Incubation: The plates are incubated at 37°C for several weeks until colonies are visible.

  • Reading and Interpretation: The number of colonies on both sets of plates is counted. The proportion of resistant bacteria is calculated.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Start: Isolate Mycobacterial Strain prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate Wells (Broth Microdilution) prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C (7-21 days) inoculate->incubate read_plate Visually Read Plate for Growth incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic end End: Report MIC Value determine_mic->end

Workflow for MIC determination by broth microdilution.

Conclusion

This compound remains an important drug in the fight against tuberculosis, particularly in cases of resistance to first-line agents. A thorough understanding of its spectrum of activity, mechanism of action, and the molecular basis of resistance is essential for its effective clinical use and for the development of new strategies to combat drug-resistant mycobacterial infections. The standardized protocols for susceptibility testing are fundamental for guiding appropriate therapeutic regimens and for the surveillance of resistance trends.

References

Ethionamide: A Technical Guide on its Role within the Thioamide Antibiotic Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH) is a critical second-line antibiotic in the therapeutic arsenal against multidrug-resistant tuberculosis (MDR-TB).[1] As a derivative of thioisonicotinamide, it belongs to the thioamide class of antimicrobial agents.[2] Discovered in 1956, its utility has been underscored by the rise of resistance to first-line treatments.[3] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the molecular basis of resistance, pharmacokinetic properties, and clinical applications, with a particular emphasis on its relationship with the broader thioamide class.

This compound and the Thioamide Class: A Structural and Functional Relationship

This compound is structurally analogous to isoniazid (INH), a cornerstone first-line anti-tuberculosis drug.[3] Both are pro-drugs that ultimately interfere with mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4] However, a key distinction lies in their activation pathways; while INH is activated by the catalase-peroxidase enzyme KatG, this compound's activation is mediated by the monooxygenase EthA. This difference in activation is significant as it means there is not always cross-resistance between the two drugs; strains with mutations in katG rendering them resistant to INH may remain susceptible to this compound.

Mechanism of Action: A Prodrug's Journey to Inhibition

This compound's bactericidal effect is contingent on its conversion to an active form within the Mycobacterium tuberculosis cell. This multi-step process is initiated by the bacterial enzyme EthA, a flavin adenine dinucleotide (FAD)-containing monooxygenase. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.

The activation pathway can be summarized as follows:

  • Uptake: this compound enters the mycobacterial cell.

  • Activation by EthA: The monooxygenase EthA catalyzes the S-oxidation of this compound, converting the prodrug into a reactive intermediate.

  • Adduct Formation: The activated this compound then reacts with nicotinamide adenine dinucleotide (NAD+) to form an this compound-NAD adduct.

  • Target Inhibition: This adduct specifically targets and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids required for mycolic acid biosynthesis.

  • Cell Wall Disruption: By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Ethionamide_Activation_Pathway

Mechanisms of Resistance

Resistance to this compound primarily arises from genetic mutations that either prevent its activation or alter its target.

  • ethA Mutations: Mutations in the ethA gene are a major cause of this compound resistance. These mutations can lead to a non-functional or less efficient EthA enzyme, thereby preventing the conversion of the prodrug to its active form.

  • inhA Mutations: Mutations within the inhA gene or its promoter region can also confer resistance. Structural changes in the InhA enzyme can prevent the binding of the this compound-NAD adduct, while mutations in the promoter region can lead to the overexpression of InhA, effectively titrating out the active drug.

  • ethR Overexpression: Increased expression of the ethR gene can lead to greater repression of ethA expression, resulting in lower levels of the activating enzyme and consequently, resistance to this compound.

Ethionamide_Resistance_Mechanisms no_activation no_activation WT_InhA_Inhibition WT_InhA_Inhibition no_inhibition no_inhibition WT_Cell_Death WT_Cell_Death no_activation->WT_Cell_Death prevents no_inhibition->WT_Cell_Death prevents WT_ETH_Activation WT_ETH_Activation

Quantitative Data

Minimum Inhibitory Concentration (MIC)

The MIC of this compound can vary depending on the susceptibility of the M. tuberculosis strain.

Strain TypeMIC Range (µg/mL)Reference
Susceptible<2.5 - 5
Low-Level Resistant5 - 10
High-Level Resistant≥20

Note: MIC values can vary based on the testing methodology (e.g., MGIT, Sensititre, solid medium).

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been studied in various populations.

ParameterValue (Adults)Value (Children)References
Cmax (mg/L) 1-5~3.94
Tmax (h) 1-2~2
Half-life (h) 1.22 - 1.94~3.04
Volume of Distribution (V/F) (L) 104.1662.0
Clearance (CL/F) (L/h) 61.98.88
Protein Binding (%) ~30Not specified

Clinical Applications and Efficacy

This compound is a component of treatment regimens for MDR-TB. Clinical trial data has shown varying efficacy, often dependent on the background regimen and the resistance profile of the infecting strain.

Study/RegimenOutcomeReference
9-month all-oral regimen (South Africa)No significant difference in treatment success compared to a linezolid-containing regimen.
Standard MDR-TB RegimenTreatment success rates of less than 50-70% have been reported globally for standardized second-line regimens containing this compound.
This compound vs. ProthionamideA 1968 study showed similar sputum conversion rates (98% for this compound vs. 96% for Prothionamide) but a higher rate of adverse events with this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of this compound against M. tuberculosis is the broth microdilution method.

Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., 7H9 broth). Each well is then inoculated with a standardized suspension of M. tuberculosis. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth.

Generalized Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the this compound stock solution in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a log-phase culture, adjusted to a standard turbidity (e.g., McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plates at 37°C for a specified period (e.g., 5-7 days).

  • Assess bacterial growth, often with the aid of a growth indicator like Alamar Blue or by measuring optical density.

  • The MIC is the lowest drug concentration in a well with no visible bacterial growth.

MIC_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilute Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (e.g., Alamar Blue) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

EthA Enzyme Activity Assay

An in vitro assay using purified recombinant EthA can be employed to study the metabolism of this compound.

Principle: This assay measures the ability of purified EthA to metabolize this compound. The consumption of the substrate or the formation of a product can be monitored over time, often using chromatographic techniques.

Generalized Protocol:

  • Protein Expression and Purification: The ethA gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The recombinant EthA protein is then purified.

  • Reaction Mixture: A reaction mixture is prepared containing purified EthA, this compound, and necessary co-factors such as NADPH and FAD in an appropriate buffer.

  • Incubation: The reaction is initiated and incubated at a specific temperature for a defined period.

  • Analysis: The reaction is stopped, and the mixture is analyzed to quantify the amount of remaining this compound or the formation of its metabolites. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of this compound metabolism is calculated to determine the enzyme's activity.

Conclusion

This compound remains a valuable, albeit sometimes poorly tolerated, component of regimens for MDR-TB. Its mechanism as a prodrug activated by the mycobacterial enzyme EthA to inhibit mycolic acid synthesis is well-established. Understanding the genetic basis of resistance, primarily through mutations in ethA and inhA, is crucial for the development of molecular diagnostics and for guiding therapeutic choices. Further research into EthR inhibitors to boost this compound's efficacy and strategies to mitigate its adverse effects will be pivotal in optimizing its role in the fight against tuberculosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Ethionamide Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to determine the susceptibility of clinical Mycobacterium tuberculosis (M.tb) isolates to Ethionamide (ETH), a crucial second-line anti-tubercular drug. Accurate susceptibility testing is paramount for effective patient management, especially in cases of multidrug-resistant tuberculosis (MDR-TB).

Introduction to this compound and its Mechanism of Action

This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the M.tb cell wall. The activation of ETH is a critical step, primarily mediated by the monooxygenase EthA, which is encoded by the ethA gene. The expression of ethA is regulated by a transcriptional repressor, EthR. Once activated, ETH forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid elongation.[1][2][3]

Resistance to this compound can arise through several mechanisms, most commonly through mutations in the ethA gene, which prevent the activation of the prodrug.[4] Mutations in the promoter region of the inhA gene can also lead to its overexpression, resulting in a higher concentration of the target enzyme and consequently, resistance to ETH.[1]

Phenotypic Methods for this compound Susceptibility Testing

Phenotypic methods directly measure the growth of M.tb in the presence of the drug. These assays are considered the gold standard for determining drug susceptibility.

Agar Proportion Method

The Agar Proportion Method is a widely used and well-standardized method for M.tb drug susceptibility testing. It determines the proportion of bacilli in a given population that are resistant to a specific concentration of an antimicrobial agent.

Experimental Protocol:

  • Media Preparation:

    • Prepare Middlebrook 7H10 or 7H11 agar medium according to the manufacturer's instructions.

    • After autoclaving and cooling to 50-55°C, add OADC (oleic acid-albumin-dextrose-catalase) enrichment.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Add the appropriate volume of the ETH stock solution to the molten agar to achieve the desired final critical concentration (typically 5.0 µg/mL for 7H10 agar). Ensure thorough mixing.

    • Dispense the ETH-containing agar and a drug-free control agar into separate quadrants of a petri dish or into separate plates.

  • Inoculum Preparation:

    • From a pure culture of M.tb on Löwenstein-Jensen (LJ) medium or in a liquid culture (e.g., MGIT), prepare a bacterial suspension in sterile saline or Middlebrook 7H9 broth.

    • Adjust the turbidity of the suspension to match a McFarland 1.0 standard.

    • Prepare two dilutions of the standardized suspension: a 10⁻² and a 10⁻⁴ dilution.

  • Inoculation and Incubation:

    • Inoculate 0.1 mL of both the 10⁻² and 10⁻⁴ dilutions onto the drug-free control medium.

    • Inoculate 0.1 mL of the 10⁻² dilution onto the ETH-containing medium.

    • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3 weeks.

  • Result Interpretation:

    • Count the number of colonies on both the drug-free and drug-containing media.

    • The proportion of resistant bacilli is calculated as: (Number of colonies on drug medium / Number of colonies on control medium) x 100.

    • An isolate is considered resistant if the proportion of resistant bacilli is ≥1%.

BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is an automated, broth-based method that provides rapid results for M.tb susceptibility testing.

Experimental Protocol:

  • Reagent and Culture Preparation:

    • Use BACTEC™ MGIT™ tubes containing a fluorescent sensor.

    • Reconstitute the lyophilized this compound according to the manufacturer's instructions to achieve the recommended critical concentration (typically 5.0 µg/mL).

    • Use a positive MGIT culture of the M.tb isolate that is 1 to 5 days old.

  • Inoculum Preparation:

    • For a 1-2 day old positive culture, use the undiluted broth.

    • For a 3-5 day old positive culture, prepare a 1:5 dilution in sterile saline.

  • Inoculation and Incubation:

    • Aseptically add 0.8 mL of BACTEC™ MGIT™ SIRE Supplement to each MGIT tube.

    • Add 0.1 mL of the reconstituted ETH solution to the drug-containing tube.

    • Inoculate 0.5 mL of the prepared inoculum into both a drug-free (growth control) and the ETH-containing tube.

    • Place the tubes into the MGIT 960 instrument.

  • Result Interpretation:

    • The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

    • The instrument's software automatically compares the growth in the drug-containing tube to the growth control and reports the isolate as either susceptible or resistant.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric and fluorometric assay that is a simple, low-cost, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of drugs against M.tb.

Experimental Protocol:

  • Plate Preparation:

    • Use a sterile 96-well microplate.

    • Add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.

    • Prepare a stock solution of this compound in DMSO.

    • Add 100 µL of the ETH stock solution at twice the highest desired final concentration to the first well of a row.

    • Perform serial two-fold dilutions across the plate to obtain a range of ETH concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the M.tb isolate in 7H9 broth and adjust the turbidity to a McFarland 1.0 standard.

    • Dilute the standardized suspension 1:50 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls.

    • Seal the plate and incubate at 37°C for 7 days.

  • Result Interpretation:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Molecular Methods for this compound Resistance Detection

Molecular assays detect the genetic mutations associated with drug resistance, offering a rapid alternative to culture-based methods.

Line Probe Assays (LPAs)

Line Probe Assays, such as the GenoType MTBDRsl, are based on DNA strip technology and can simultaneously detect mutations associated with resistance to several second-line drugs.

Experimental Protocol:

  • DNA Extraction:

    • Extract DNA from a decontaminated sputum sample or a cultured M.tb isolate.

  • PCR Amplification:

    • Perform a multiplex PCR using biotinylated primers to amplify the resistance-determining regions of the target genes. For this compound resistance, this primarily involves the promoter region of the inhA gene.

  • Hybridization and Detection:

    • The biotinylated PCR products are hybridized to specific oligonucleotide probes immobilized on a nitrocellulose strip.

    • Following a series of washing steps, a streptavidin-alkaline phosphatase conjugate is added, which binds to any hybridized biotinylated amplicons.

    • A colorimetric substrate is then added, resulting in the development of colored bands at the probe locations where hybridization has occurred.

  • Result Interpretation:

    • The pattern of hybridized probes is interpreted by comparing it to a provided interpretation chart.

    • The absence of a wild-type band and/or the presence of a mutation-specific band in the inhA promoter region indicates resistance to this compound.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound Susceptibility Testing

Assay MethodPrincipleTypical Critical Concentration/MIC BreakpointTurnaround TimeAdvantagesDisadvantages
Agar Proportion Method Phenotypic; measures the proportion of resistant bacilli in a population.5.0 µg/mL (7H10 agar)3-4 weeksGold standard, reliable.Slow, labor-intensive.
BACTEC™ MGIT™ 960 Phenotypic; automated liquid culture with fluorescence-based growth detection.5.0 µg/mL1-2 weeksRapid, automated, high-throughput.Requires specialized equipment.
Microplate Alamar Blue Assay (MABA) Phenotypic; colorimetric/fluorometric detection of cell viability.MIC determination (breakpoint can vary, e.g., 5.0 µg/mL)7-10 daysInexpensive, high-throughput, provides MIC value.Less standardized than other methods.
Line Probe Assay (GenoType MTBDRsl) Molecular; detects mutations in resistance-associated genes.N/A (detects mutations in inhA promoter)1-2 daysVery rapid, can be performed directly on clinical samples.Only detects known mutations, may miss novel resistance mechanisms.

Visualizations

Ethionamide_Susceptibility_Testing_Workflow cluster_sample Sample Processing cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays cluster_results Results clinical_isolate Clinical Isolate (Sputum or Culture) agar_proportion Agar Proportion Method clinical_isolate->agar_proportion mgit_960 BACTEC MGIT 960 clinical_isolate->mgit_960 maba Microplate Alamar Blue Assay (MABA) clinical_isolate->maba dna_extraction DNA Extraction clinical_isolate->dna_extraction phenotypic_result Susceptible or Resistant agar_proportion->phenotypic_result mgit_960->phenotypic_result mic_value MIC Value maba->mic_value lpa Line Probe Assay (LPA) dna_extraction->lpa molecular_result Mutation Detected or Not Detected lpa->molecular_result final_interpretation Final Interpretation (Susceptible/Resistant) phenotypic_result->final_interpretation mic_value->final_interpretation molecular_result->final_interpretation

Caption: Workflow for determining this compound susceptibility.

Ethionamide_Activation_Pathway cluster_regulation Gene Regulation cluster_activation Drug Activation cluster_action Mechanism of Action ethR EthR (Repressor) ethA_gene ethA gene ethR->ethA_gene represses EthA EthA (Monooxygenase) ethA_gene->EthA expresses Ethionamide_prodrug This compound (Prodrug) Activated_this compound Activated this compound Ethionamide_prodrug->Activated_this compound activated by ETH_NAD_adduct ETH-NAD Adduct Activated_this compound->ETH_NAD_adduct NAD NAD+ NAD->ETH_NAD_adduct InhA InhA (Enoyl-ACP reductase) ETH_NAD_adduct->InhA inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis required for Cell_Wall_Integrity Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity leads to

Caption: this compound activation and mechanism of action pathway.

References

Application of Liquid Chromatography-Mass Spectrometry for Ethionamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethionamide is a critical second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, this compound requires metabolic activation to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] Therapeutic drug monitoring and pharmacokinetic studies of this compound and its active metabolite, this compound sulfoxide, are crucial for optimizing treatment efficacy and minimizing dose-related side effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.[2] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, summarizes key quantitative data from validated methods, and illustrates the metabolic pathway and experimental workflow.

Metabolic Activation of this compound

This compound is a prodrug that is metabolically activated by the mycobacterial enzyme EthA, a monooxygenase.[1][3] This activation process converts this compound into its active form, which then inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), a key player in the synthesis of mycolic acids.[1] The disruption of mycolic acid synthesis weakens the mycobacterial cell wall, leading to bacterial cell death. The metabolic activation of this compound is a critical step for its anti-tuberculosis activity.

Ethionamide_Metabolic_Pathway This compound This compound (Prodrug) EthA Mycobacterium tuberculosis EthA (Monooxygenase) This compound->EthA Activation Ethionamide_S_oxide This compound-S-oxide (Active Metabolite) EthA->Ethionamide_S_oxide InhA InhA (Enoyl-ACP reductase) Ethionamide_S_oxide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall

Caption: Metabolic activation pathway of this compound.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol describes a general method for the quantification of this compound and its metabolite, this compound sulfoxide, in human plasma using LC-MS/MS. This protocol is based on methodologies reported in peer-reviewed literature.

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction method is employed to extract this compound, this compound sulfoxide, and an internal standard (e.g., prothionamide) from human plasma.

  • Materials:

    • Human plasma samples

    • Prothionamide (Internal Standard)

    • Solid-phase extraction (SPE) cartridges

    • Methanol

    • Acetonitrile

    • 0.1% Acetic Acid in water

    • Centrifuge

    • Evaporator

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike 300 µL of plasma with the internal standard, prothionamide.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: Peerless Basic C18 (or equivalent)

  • Mobile Phase: 0.1% Acetic acid: Acetonitrile (20:80, v/v)

  • Flow Rate: 0.50 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 3.5 minutes

Mass Spectrometry Conditions
  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 167.1 → 106.1

    • This compound Sulfoxide: m/z 183.1 → 106.1

    • Prothionamide (IS): m/z 181.1 → 120.1

Experimental Workflow

The overall workflow for the quantification of this compound by LC-MS/MS involves several key steps from sample collection to data analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous quantification of this compound and this compound sulfoxide in human plasma.

ParameterThis compoundThis compound Sulfoxide
Linearity Range (ng/mL) 25.7 - 612050.5 - 3030
Correlation Coefficient (r) > 0.998> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 25.750.5
Intra-day Precision (%CV) Meets FDA guidelinesMeets FDA guidelines
Inter-day Precision (%CV) Meets FDA guidelinesMeets FDA guidelines
Stability Stable in bench-top, autosampler, and freeze-thaw cyclesStable in bench-top, autosampler, and freeze-thaw cycles

Conclusion

Liquid chromatography-mass spectrometry provides a robust, sensitive, and specific platform for the quantitative analysis of this compound and its active metabolite in biological fluids. The detailed protocol and validated performance characteristics presented in this application note demonstrate the suitability of LC-MS/MS for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies of this compound. The high throughput and accuracy of this method can significantly contribute to optimizing treatment strategies for multidrug-resistant tuberculosis.

References

Application Notes and Protocols for Assessing Ethionamide's Bactericidal vs. Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal versus bacteriostatic activity of Ethionamide, a critical second-line anti-tuberculosis drug. Understanding this distinction is paramount for preclinical and clinical drug development, guiding dosage strategies and combination therapies to combat Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.

Introduction

This compound (ETH) is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect. Its activity can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth), depending on the drug concentration at the site of infection and the susceptibility of the Mtb strain.[1] Differentiating between these two activities is crucial for predicting therapeutic outcomes and mitigating the development of drug resistance. The primary methods for this assessment are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and time-kill kinetic assays.

Mechanism of Action of this compound

This compound is a structural analog of isoniazid and targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] The drug enters the mycobacterium and is activated by the monooxygenase EthA, which is encoded by the ethA gene.[2] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3] Once activated, this compound forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[4] This disruption of the cell wall leads to either inhibition of growth or cell death.

Ethionamide_Mechanism cluster_extracellular Extracellular Space cluster_cell Mycobacterium tuberculosis Cell Ethionamide_ext This compound (Prodrug) Ethionamide_int This compound Ethionamide_ext->Ethionamide_int Diffusion EthA EthA (Monooxygenase) Ethionamide_int->EthA Substrate Activated_ETH Activated this compound-NAD Adduct EthA->Activated_ETH Activation InhA InhA (Enoyl-ACP reductase) Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Bacteriostatic_cidal Bacteriostatic or Bactericidal Effect Cell_Wall->Bacteriostatic_cidal EthR EthR (Repressor) EthR->EthA Repression

Mechanism of this compound activation and action in M. tuberculosis.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterium tuberculosis strains as reported in the literature.

M. tuberculosis Strain TypeMIC Range (mg/L)Method of DeterminationReference
Wild-Type / Susceptible0.3 - 1.25Broth Dilution (7H12)
Wild-Type1.0MGIT Assay
Wild-Type2.5Sensititre Assay
Multi-drug Resistant (MDR)MIC below 2.5 in 50% of isolatesSensititre Assay
Pre-Extensively Drug-Resistant (pre-XDR)MIC below 2.5 in 36% of isolatesSensititre Assay
Extensively Drug-Resistant (XDR)MIC below 2.5 in 25% of isolatesSensititre Assay

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the steps for determining the MIC and MBC of this compound against M. tuberculosis using the broth microdilution method.

1. Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase) or ADS (Albumin-Dextrose-Saline), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

2. MIC Assay Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8). Adjust the culture turbidity to a 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 0.06 to 64 mg/L.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

3. MBC Assay Procedure:

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquots onto separate, labeled 7H10 or 7H11 agar plates.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible on the plate from the MIC well.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the initial inoculum.

4. Interpretation:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

MIC_MBC_Workflow start Start prep_inoculum Prepare Mtb Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Mtb prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate_mic Incubate at 37°C (7-14 days) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (≥MIC) onto 7H11 Agar read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C (3-4 weeks) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc interpret Calculate MBC/MIC Ratio (≤4 Bactericidal, >4 Bacteriostatic) read_mbc->interpret end End interpret->end

Workflow for MIC and MBC determination.
Protocol 2: Time-Kill Curve Assay

This assay provides kinetic information on the bactericidal or bacteriostatic activity of this compound over time.

1. Materials:

  • Same as for MIC/MBC protocol.

  • Sterile tubes or flasks for larger volume cultures.

  • Sterile saline or PBS for dilutions.

2. Procedure:

  • Inoculum Preparation: Prepare a log-phase culture of M. tuberculosis in 7H9 broth to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Drug Exposure: Add this compound to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 4x MIC, 8x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Prepare serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto 7H10 or 7H11 agar.

  • Colony Counting: Incubate the plates for 3-4 weeks and count the number of colonies (CFU/mL) for each time point and drug concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

3. Interpretation:

  • Bactericidal activity is indicated by a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is indicated by a < 3-log10 reduction in CFU/mL, where the bacterial count remains relatively stable or shows minimal decline compared to the initial inoculum.

  • The rate of killing can also be determined from the slope of the curve.

Time_Kill_Workflow start Start prep_culture Prepare Mtb Culture (~10^6 CFU/mL) start->prep_culture add_drug Add this compound at various MIC multiples (e.g., 0x, 1x, 4x, 8x MIC) prep_culture->add_drug incubate Incubate at 37°C add_drug->incubate sampling Sample at Time Points (0, 24, 48, 72, 96, 168h) incubate->sampling Loop for each time point serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate onto 7H11 Agar serial_dilute->plate incubate_plates Incubate Plates (3-4 weeks) plate->incubate_plates count_cfu Count CFU/mL incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data interpret Interpret Curves (Bactericidal vs. Bacteriostatic) plot_data->interpret end End interpret->end

References

Application Notes: Utilizing Ethionamide as a Chemical Probe to Study Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycolic acids are essential, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, including that of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This unique structure provides a highly impermeable barrier, contributing to the intrinsic resistance of mycobacteria to many antibiotics and environmental stresses.[1][3] The biosynthetic pathway of mycolic acids is a well-validated and effective target for several key anti-tubercular drugs.[4]

Ethionamide (ETH), a structural analog of isoniazid (INH), is a second-line anti-tubercular drug that functions by inhibiting mycolic acid synthesis. As a prodrug, ETH requires specific bioactivation within the mycobacterial cell to exert its effect. This characteristic, combined with its well-defined target, makes this compound an invaluable chemical probe for dissecting the intricacies of the mycolic acid biosynthesis pathway, investigating drug resistance mechanisms, and screening for new therapeutic agents.

Mechanism of Action as a Chemical Probe

This compound's utility as a probe stems from its specific, multi-step mechanism of action, which can be summarized as follows:

  • Activation by EthA: this compound is a prodrug that must be activated within the mycobacterium. This activation is catalyzed by the FAD-dependent monooxygenase EthA (encoded by the gene ethA or Rv3854c). EthA performs an S-oxidation on the thioamide group of ETH.

  • Regulation by EthR: The expression of the ethA gene is negatively controlled by a transcriptional repressor, EthR (encoded by ethR or Rv3855). Overexpression of EthR leads to reduced EthA levels and subsequent resistance to this compound, while knockout of ethR increases sensitivity. This regulatory switch is a key area of study for developing "booster" compounds that can enhance ETH efficacy.

  • Formation of ETH-NAD Adduct: Once activated by EthA, the reactive ETH intermediate covalently binds to the cofactor nicotinamide adenine dinucleotide (NAD+) to form an ETH-NAD adduct.

  • Inhibition of InhA: The ETH-NAD adduct is the ultimate inhibitor. It specifically targets and inhibits InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for elongating the long-chain fatty acid precursors of mycolic acids.

  • Disruption of Mycolic Acid Synthesis: By inhibiting InhA, this compound effectively halts the FAS-II pathway, blocking the synthesis of mycolic acids. This leads to a compromised cell wall and eventual cell death.

Applications in Research and Drug Development
  • Pathway Elucidation: ETH can be used to study the function and regulation of the FAS-II system. Observing the biochemical consequences of InhA inhibition helps to identify upstream and downstream components of the mycolic acid pathway.

  • Resistance Mechanism Studies: ETH is a powerful tool for investigating drug resistance. Resistance can arise from mutations in ethA (preventing activation), overexpression of the ethR repressor, or mutations in the target gene inhA that reduce the binding affinity of the ETH-NAD adduct.

  • Screening for Novel Inhibitors: Researchers can use ETH as a positive control in assays designed to find new inhibitors of mycolic acid synthesis. Comparing the effects of novel compounds to those of ETH can help determine their mechanism of action.

  • Development of Booster Compounds: The regulatory EthA/EthR system is a target for adjunct therapies. Screening for small molecules that inhibit EthR can "boost" the activation of this compound, restoring its efficacy against resistant strains and potentially allowing for lower, less toxic doses.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound against Mycobacterium tuberculosis.

ParameterValueOrganism/SystemNotesCitation(s)
MIC (Minimum Inhibitory Concentration) 1.0 mg/LM. tuberculosis H37RvWild-type laboratory strain.
MIC Range <2.5 - 5.0 mg/LM. tuberculosis Clinical IsolatesMIC values can vary. A critical concentration of 5 mg/L is often used in susceptibility testing.
EC50 (Half maximal effective conc.) 2.64 ± 0.36 x MICExtracellular M. tuberculosisConcentration mediating 50% of the maximal bacterial kill.
EC50 1.01 ± 0.15 x MICIntracellular M. tuberculosisDemonstrates better activity against intracellular bacteria.
Target Exposure Ratio AUC₀₋₂₄/MIC > 56.2M. tuberculosis (HFS-TB model)Pharmacokinetic/pharmacodynamic target for maximal kill and suppression of acquired drug resistance.
InhA Inhibition (INH-NAD Adduct) Kᵢ = 0.75 ± 0.08 nMPurified InhA EnzymeThe INH-NAD adduct is structurally and functionally analogous to the ETH-NAD adduct. This demonstrates the high affinity of the adduct for the target enzyme.

Visualizations

Signaling and Experimental Pathways

Ethionamide_Mechanism cluster_cell Mycobacterium Cell ETH_in This compound (Prodrug) EthA EthA (Monooxygenase) ETH_in->EthA Activation Activated_ETH Activated ETH (S-oxide) EthA->Activated_ETH ETH_NAD ETH-NAD Adduct Activated_ETH->ETH_NAD NAD NAD+ NAD->ETH_NAD InhA InhA (Enoyl-ACP Reductase) ETH_NAD->InhA Inhibition FASII FAS-II Pathway InhA->FASII Catalyzes MA_Synth Mycolic Acid Synthesis FASII->MA_Synth Cell_Death Cell Death MA_Synth->Cell_Death Disruption leads to

Caption: this compound activation and its inhibitory effect on the mycolic acid synthesis pathway.

Ethionamide_Regulation cluster_regulation Genetic Regulation of Activation EthR_gene ethR gene (Rv3855) EthR_protein EthR Repressor Protein EthR_gene->EthR_protein Transcription & Translation EthA_gene ethA gene (Rv3854c) EthA_protein EthA Enzyme EthA_gene->EthA_protein Transcription & Translation EthR_protein->EthA_gene Represses Expression Activated_ETH Activated ETH EthA_protein->Activated_ETH Catalyzes Activation ETH_prodrug This compound (Prodrug)

Caption: Transcriptional regulation of the this compound activator, EthA, by the repressor EthR.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Start Culture M. tuberculosis Expose Expose to this compound (Varying Concentrations) Start->Expose Incubate Incubate (e.g., 6-24 hours) Expose->Incubate Radiolabel Add [14C]Acetate or [14C]Glycerol Incubate->Radiolabel Harvest Harvest Cells & Lyse Radiolabel->Harvest Extract Extract Total Lipids Harvest->Extract Separate Separate Mycolic Acids (TLC or HPLC) Extract->Separate Quantify Quantify Radiolabel (Autoradiography/Scintillation) Separate->Quantify Result Determine Inhibition of Mycolic Acid Synthesis Quantify->Result

Caption: Workflow for assessing this compound's inhibition of mycolic acid synthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Materials:

  • M. tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Sterile DMSO (for control)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.8). Adjust the culture with fresh medium to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:100 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. A typical concentration range to test is 0.06 to 32 mg/L.

  • Controls: Include a drug-free well (growth control) containing only medium and inoculum, and a well with the highest concentration of DMSO used (solvent control). Also include a sterile control well with medium only.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterile control) to a final volume of 200 µL.

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in complete inhibition of visible bacterial growth.

Protocol 2: In Vitro Inhibition of Mycolic Acid Synthesis using [¹⁴C]Acetate

This protocol uses a radiolabeled precursor to directly measure the inhibition of mycolic acid synthesis.

Materials:

  • Mid-log phase culture of M. tuberculosis in 7H9/OADC/Tween 80 broth

  • This compound (at concentrations of 0.5x, 1x, and 2x MIC)

  • [1,2-¹⁴C]acetic acid (sodium salt)

  • Scintillation vials and scintillation fluid

  • TLC plates (silica gel)

  • Solvents for extraction (e.g., chloroform/methanol) and TLC (e.g., petroleum ether/acetone)

Procedure:

  • Drug Treatment: Aliquot the M. tuberculosis culture into separate tubes. Add this compound to achieve final concentrations of 0.5x, 1x, and 2x MIC. Include a no-drug control. Incubate for 6 hours at 37°C with shaking.

  • Radiolabeling: Add [¹⁴C]acetic acid (e.g., 1 µCi/mL) to each culture tube and continue to incubate for another 6-8 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the pellet with PBS to remove unincorporated radiolabel.

  • Saponification and Extraction:

    • Resuspend the cell pellet in a solution of 15% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to release mycolic acids from the cell wall.

    • After cooling, acidify the solution with HCl.

    • Extract the fatty acids (including mycolic acids) with an organic solvent like diethyl ether or chloroform.

  • Derivatization (Optional but Recommended): For better separation, convert the mycolic acids to mycolic acid methyl esters (MAMEs) using a methylating agent.

  • TLC Analysis: Spot equal amounts of the lipid extract onto a silica TLC plate. Develop the plate using an appropriate solvent system (e.g., petroleum ether:acetone 95:5, run three times) to separate different lipid classes. Mycolic acids will have a characteristic retention factor (Rf).

  • Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled lipid spots.

    • Scrape the silica corresponding to the mycolic acid bands into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity incorporated into the mycolic acid fraction of the this compound-treated samples with the untreated control to quantify the percentage of inhibition.

Protocol 3: Extraction and Analysis of Mycolic Acids by HPLC

This protocol is used to analyze the profile of mycolic acids following drug treatment.

Materials:

  • M. tuberculosis cell pellet (from control and ETH-treated cultures)

  • Saponification reagent (e.g., 25% KOH in ethanol/water)

  • Acidification reagent (e.g., concentrated HCl)

  • Extraction solvent (e.g., chloroform or diethyl ether)

  • Derivatizing agent (e.g., p-bromophenacyl bromide for UV detection)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Harvest Cells: Collect mycobacterial cells from both untreated and this compound-treated cultures by centrifugation.

  • Saponification: Resuspend the pellet in the saponification reagent and heat at 110°C for 3 hours to cleave the mycolic acids from the arabinogalactan.

  • Acidification & Extraction: Cool the mixture, acidify to pH <2 with HCl, and extract the released mycolic acids with an organic solvent. Wash the organic layer with water and dry it completely.

  • Derivatization: To enable UV detection, derivatize the carboxylic acid group of the mycolic acids. For example, react the dried extract with p-bromophenacyl bromide in the presence of a catalyst to form p-bromophenacyl mycolate esters.

  • HPLC Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., chloroform/methanol).

    • Inject the sample into the HPLC system.

    • Separate the mycolic acid esters on a C18 column using a gradient elution program (e.g., methanol to methanol/chloroform).

    • Monitor the elution profile with a UV detector (e.g., at 260 nm for p-bromophenacyl esters).

  • Data Interpretation: Compare the chromatograms from the this compound-treated samples to the control. Inhibition of mycolic acid synthesis will result in a significant reduction or complete disappearance of the characteristic mycolic acid peaks. Different classes of mycolic acids (alpha-, keto-, methoxy-) may be affected differently, providing further insight into the drug's specific effects.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Acquired Resistance to Ethionamide in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals investigating ethionamide resistance in Mycobacterium tuberculosis.

Section 1: Frequently Asked Questions (FAQs) - General Concepts

Q1: What is the established mechanism of action for this compound (ETH)?

A1: this compound is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1] The primary activation is performed by a monooxygenase enzyme called EthA (encoded by the ethA gene).[1][2] Once activated, ETH forms an adduct with NAD+ (ETH-NAD).[3] This adduct specifically targets and inhibits the enoyl-acyl carrier protein reductase, InhA, which is a critical enzyme in the synthesis of mycolic acids.[3] Mycolic acids are essential components of the robust mycobacterial cell wall. Disruption of their synthesis weakens the cell wall, leading to bacterial death.

Q2: What are the primary molecular mechanisms that cause M. tuberculosis to become resistant to ETH?

A2: Acquired resistance to ETH most commonly occurs through two main strategies: impaired drug activation or modification of the drug's target.

  • Impaired Activation: This is the most frequent cause. Mutations in the ethA gene can reduce or eliminate the enzyme's ability to activate the ETH prodrug. Additionally, the expression of ethA is negatively controlled by a transcriptional repressor, EthR. Mutations in the ethR gene can enhance its repressive activity, leading to lower EthA production and consequently, reduced ETH activation.

  • Target Modification and Overexpression: Mutations can occur in the inhA gene, which encodes the drug's target. These mutations may prevent the ETH-NAD adduct from binding effectively to the InhA enzyme. Alternatively, mutations in the promoter region of the inhA gene can lead to its overexpression. The increased quantity of the InhA enzyme can overwhelm the available activated drug, leading to resistance.

Q3: What is the molecular basis for the observed cross-resistance between Isoniazid (INH) and ETH?

A3: Cross-resistance between INH and ETH stems from their shared molecular target, the InhA enzyme. While the two drugs are activated by different enzymes (KatG for INH and EthA for ETH), both of their activated forms inhibit InhA. Therefore, resistance mechanisms that involve the target itself, rather than the activation pathways, typically confer resistance to both drugs. These mechanisms include:

  • Mutations within the coding sequence of the inhA gene that alter the drug binding site.

  • Mutations in the inhA promoter region (most commonly the c-15t mutation) that cause overexpression of the InhA protein, titrating out both activated INH and ETH.

Q4: What is the role of the mshA gene in ETH resistance?

A4: The mshA gene is involved in the biosynthesis of mycothiol, the primary low-molecular-weight thiol in mycobacteria. Mycothiol is believed to play a role in the EthA-mediated activation of ETH. Spontaneous mutations in mshA can lead to high-level ETH resistance, sometimes even in strains with a functional EthA/EthR system. This suggests that mycothiol biosynthesis is essential for ETH susceptibility and may be part of an alternative bio-activation pathway independent of EthA. In fact, deleting mshA can lead to ETH resistance levels comparable to or greater than those seen in ethA/ethR knockout strains.

Section 2: Troubleshooting Experimental Results

Q1: My ETH-resistant M. tuberculosis isolate has a wild-type ethA gene. What are the next most likely genetic loci to investigate?

A1: If ethA is wild-type, resistance is likely conferred by mutations in other key genes. The recommended order of investigation is:

  • inhA promoter region: This is a common site for mutations (e.g., c-15t) that cause InhA overexpression and often result in cross-resistance to INH.

  • inhA coding region: Look for missense mutations that could prevent the binding of the activated drug.

  • ethR: Mutations in this repressor gene can decrease ethA expression without any changes to the ethA coding sequence itself.

  • mshA: Mutations in this gene represent an increasingly recognized mechanism of resistance related to the mycothiol-dependent activation pathway.

Q2: I am observing inconsistent results in my phenotypic drug susceptibility testing (DST) for ETH. What could be the cause?

A2: Phenotypic DST for this compound is notoriously challenging and can yield variable results. Several factors may contribute to this inconsistency:

  • Thermolability: this compound is unstable at high temperatures. If you are using a method that requires heating the medium after adding the drug (e.g., inspissation for Löwenstein-Jensen medium), the drug's potency can be reduced.

  • Critical Concentration: There is ongoing debate about the optimal critical concentration to define resistance, and different methods (e.g., agar proportion, MGIT 960, MIC plates) may use different values (from 5 µg/ml to 40 µg/ml). This can lead to discordant results between labs and methods.

  • MIC Near Therapeutic Index: The in vitro MIC of ETH is often very close to the achievable in vivo drug concentration, making the distinction between susceptible and resistant isolates narrow and prone to technical error.

Q3: My sequencing results identified a novel, uncharacterized mutation in ethA. How can I experimentally validate if this mutation is responsible for resistance?

A3: To confirm that a novel ethA mutation confers resistance, you can perform functional validation studies. A standard approach is to use genetic complementation.

  • Select a Susceptible Strain: Start with a wild-type, ETH-susceptible strain of M. tuberculosis or a suitable surrogate like M. smegmatis.

  • Construct Plasmids: Create two versions of an integrative expression plasmid. One should contain the wild-type ethA gene, and the other should contain the ethA gene with your novel mutation.

  • Transformation: Transform the susceptible host strain with each of the plasmids (and an empty vector control).

  • Phenotypic Testing: Perform MIC determination on all transformed strains. If the strain carrying the plasmid with the mutated ethA shows a significant increase in the ETH MIC compared to the strain with the wild-type ethA, it strongly suggests the mutation is responsible for conferring resistance.

Section 3: Key Experimental Protocols

Protocol 1: Determination of this compound MIC by Agar Proportion Method

This protocol describes the reference standard method for determining ETH resistance.

1. Media and Reagent Preparation:

  • Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
  • Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO).
  • From the stock, prepare working solutions to create final drug concentrations in the agar plates. A typical series for ETH is 0, 5, 10, 20, and 40 µg/mL.
  • Crucially: Add the ETH to the molten agar just before pouring the plates, when the agar has cooled to approximately 45-50°C to minimize degradation due to heat.

2. Inoculum Preparation:

  • Grow M. tuberculosis isolates in 7H9 broth until mid-log phase.
  • Adjust the turbidity of the culture to match a 1.0 McFarland standard. This corresponds to approximately 10⁷ CFU/mL.
  • Prepare two dilutions from this suspension: 10⁻² and 10⁻⁴.

3. Plating and Incubation:

  • Plate 100 µL of both the 10⁻² and 10⁻⁴ dilutions onto each drug-containing plate and the drug-free control plate.
  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 weeks.

4. Interpretation of Results:

  • Count the number of colonies on the drug-free control plate from the 10⁻⁴ dilution. This count should ideally be between 50 and 200 colonies.
  • Count the colonies on each of the drug-containing plates from the 10⁻² dilution.
  • The critical proportion for resistance is 1%. Calculate the percentage of resistant bacteria for each drug concentration: (Number of colonies on drug plate / Number of colonies on control plate) * 100.
  • The isolate is considered resistant if the percentage of growth on the plate with the defined critical concentration (e.g., 40 µg/mL for the WHO-recommended proportion method) is ≥1%.

Protocol 2: Workflow for Genotypic Analysis of ETH Resistance

This protocol outlines the steps for sequencing key resistance-associated genes.

1. Genomic DNA (gDNA) Extraction:

  • Culture M. tuberculosis on solid or in liquid medium.
  • Heat-inactivate the bacterial cells at 80°C for 1 hour.
  • Extract gDNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard CTAB-based protocol, following safety precautions for handling M. tuberculosis.

2. PCR Amplification:

  • Design or obtain validated primers to amplify the entire coding sequences and promoter regions of ethA, ethR, and inhA.
  • Set up PCR reactions using a high-fidelity DNA polymerase. A typical reaction includes: 50-100 ng of gDNA, forward and reverse primers, dNTPs, PCR buffer, and polymerase.
  • Run the PCR with an optimized annealing temperature for each primer pair.
  • Verify the amplification by running the PCR products on an agarose gel. A single, bright band of the expected size should be visible.

3. PCR Product Purification and Sequencing:

  • Purify the PCR products to remove primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit).
  • Quantify the purified DNA and send it for Sanger sequencing, providing both the forward and reverse primers for each gene.

4. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence for each gene.
  • Align the consensus sequence against a wild-type reference sequence (e.g., from the H37Rv strain).
  • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
  • Translate the nucleotide sequence to the amino acid sequence to determine if any nonsynonymous mutations have occurred.

Section 4: Quantitative Data Summary

Table 1: Key Genes and Their Role in this compound Resistance

GeneFunctionMechanism of Acquired Resistance
ethA Baeyer-Villiger monooxygenaseLoss-of-function mutations (missense, nonsense, frameshift) prevent the activation of the ETH prodrug.
ethR Transcriptional repressor of ethAMutations can increase the repressor's affinity for the ethA promoter, reducing ethA expression and ETH activation.
inhA Enoyl-ACP reductase (ETH target)Missense mutations in the coding region prevent the binding of the activated ETH-NAD adduct.
fabG1-inhA promoter Regulates inhA expressionMutations (e.g., c-15t) lead to overexpression of the InhA target, titrating out the active drug.
mshA Glycosyltransferase (mycothiol synthesis)Mutations disrupt mycothiol biosynthesis, which is implicated in an alternative ETH activation pathway.
ndh Type II NADH dehydrogenasePutative mechanism: mutations increase the intracellular NADH pool, which competitively inhibits the ETH-NAD adduct from binding to InhA.

Table 2: Representative this compound Minimum Inhibitory Concentrations (MICs)

Resistance LevelTypical MIC Range (mg/L)Commonly Associated Mutations
Susceptible (Wild-Type) ≤ 2.5None
Low-Level Resistance > 2.5 to 10inhA promoter mutations (e.g., c-15t); some inhA or ethA missense mutations.
High-Level Resistance > 10ethA frameshift or nonsense mutations; certain mshA mutations.

Note: MIC breakpoints can vary by testing method (e.g., MGIT vs. microplate dilution). An MIC > 2.5 mg/L is often associated with poor clinical outcomes. The values presented are for guidance and should be interpreted based on the specific methodology used.

Section 5: Diagrams and Workflows

Ethionamide_Pathway ETH_pro This compound (Prodrug) EthA EthA (Monooxygenase) ETH_pro->EthA Activation Activated_ETH Activated ETH-NAD Adduct EthA->Activated_ETH InhA InhA (Enoyl-ACP Reductase) Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall EthR EthR (Repressor) EthR->EthA Repression mshA mshA / Mycothiol Pathway mshA->EthA mut_EthA ethA Mutation (Loss of function) mut_EthA->EthA Impairs mut_EthR ethR Mutation (Increased Repression) mut_EthR->EthR Enhances mut_InhA_promoter inhA Promoter Mutation (Overexpression) mut_InhA_promoter->InhA Upregulates mut_mshA mshA Mutation (Activation Defect) mut_mshA->mshA Impairs

Caption: this compound activation pathway and key resistance mechanisms in M. tuberculosis.

ETH_Resistance_Workflow start Isolate ETH-Resistant M. tuberculosis Strain pheno Phenotypic DST (e.g., MIC Determination) start->pheno gdna Genomic DNA Extraction pheno->gdna pcr PCR Amplification of Target Genes (ethA, ethR, inhA promoter, mshA) gdna->pcr seq Sanger Sequencing pcr->seq analysis Sequence Analysis & Mutation Identification seq->analysis decision Mutation Found in Known Resistance Gene? analysis->decision known_res Mechanism Confirmed decision->known_res  Yes novel_mut Novel Mutation or No Mutation Found decision->novel_mut No / Novel end Mechanism Elucidated known_res->end functional Functional Validation (e.g., Complementation Assay) novel_mut->functional wgs Consider Whole Genome Sequencing (WGS) novel_mut->wgs functional->end

References

Technical Support Center: Understanding Ethionamide Resistance in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Ethionamide (ETH) resistance in Mycobacterium tuberculosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on the roles of ethA and inhA mutations in ETH resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Mycobacterium tuberculosis?

A1: this compound (ETH) is a prodrug, meaning it requires activation within the mycobacterial cell to become effective. The two primary mechanisms of resistance involve mutations in the genes responsible for its activation and its target of action:

  • Mutations in the ethA gene: The ethA gene encodes the monooxygenase EthA, which is the primary enzyme responsible for activating ETH.[1][2][3] Mutations in ethA, including missense, nonsense, and frameshift mutations, can lead to a non-functional or less effective EthA enzyme.[4][5] This prevents the conversion of ETH into its active form, rendering the drug ineffective.

  • Mutations in the inhA gene or its promoter: The activated form of ETH targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, which is essential for mycolic acid biosynthesis. Resistance can arise from:

    • Mutations in the inhA promoter region: These mutations, such as the common c-15t substitution, can lead to the overexpression of InhA. The increased amount of the target protein effectively titrates the activated drug, requiring a higher concentration to achieve inhibition.

    • Mutations within the inhA coding region: These mutations can alter the structure of the InhA protein, reducing the binding affinity of the activated ETH-NAD adduct. This makes the enzyme less susceptible to inhibition.

Q2: What is the expected frequency of ethA and inhA mutations in ETH-resistant clinical isolates?

A2: The frequency of mutations in ethA and inhA can vary among different populations of ETH-resistant M. tuberculosis. However, studies have shown that mutations in the inhA promoter region are often more prevalent in ETH-resistant isolates than mutations in ethA. In one study, 62% of ETH-resistant clinical isolates had mutations in the inhA gene or its promoter region, while 47% had mutations in ethA. It is also common to find isolates with mutations in both genes.

Q3: Can a mutation in katG confer resistance to this compound?

A3: No, mutations in the katG gene are not associated with this compound resistance. katG encodes the catalase-peroxidase enzyme that activates Isoniazid (INH), another anti-tubercular drug. While ETH and INH share the same drug target (InhA), their activation pathways are distinct. Therefore, katG mutations that confer high-level INH resistance do not affect ETH susceptibility.

Q4: What is the typical range of Minimum Inhibitory Concentrations (MICs) for ETH in isolates with ethA or inhA mutations?

A4: The MIC levels for ETH can vary depending on the specific mutation. Generally, mutations in the ethA and inhA structural genes are associated with higher levels of ETH resistance.

  • ethA mutations: Isolates with ethA mutations often exhibit high-level resistance, with MICs frequently ≥50 µg/ml.

  • inhA promoter mutations: Mutations in the inhA promoter alone are typically associated with low to moderate-level resistance (MICs often in the range of 5 to 25 µg/ml).

  • inhA structural mutations: Missense mutations in the inhA coding region can lead to high-level resistance, with MICs often ≥100 µg/ml.

  • Combined mutations: Isolates with mutations in both the inhA promoter and coding region often display high-level resistance.

Troubleshooting Guides

Troubleshooting this compound MIC Testing
Problem Possible Cause Recommended Solution
Inconsistent MIC results between experimental repeats. 1. Inoculum preparation variability: Inconsistent bacterial density in the inoculum. 2. Drug instability: this compound is known to be thermolabile and can degrade during media preparation and incubation. 3. Media preparation issues: Improper pH or contamination of the culture medium.1. Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard before dilution. 2. Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles. When preparing drug-containing media, add the drug after the media has cooled to below 50°C. 3. Ensure meticulous media preparation techniques. Check the pH of the media before adding the drug. Use appropriate sterile techniques to prevent contamination.
No growth in the drug-free control wells. 1. Inactive inoculum: The bacterial culture used for inoculation was not viable. 2. Contamination of media: The growth medium may be contaminated with an inhibitory substance.1. Use a fresh, actively growing culture of M. tuberculosis for your inoculum. 2. Prepare fresh media and test it for its ability to support mycobacterial growth before performing the MIC assay.
Unexpectedly high MICs in known susceptible strains. 1. Degraded this compound: The drug stock solution may have lost its potency. 2. Incorrect drug concentration: Errors in the preparation of serial dilutions.1. Prepare a fresh stock solution of this compound and re-test. 2. Carefully check all calculations and pipetting steps during the preparation of the drug dilutions.
Discrepancy between genotypic prediction and phenotypic results (e.g., ethA mutation detected, but isolate appears susceptible). 1. Presence of other activation pathways: While EthA is the primary activator, other minor pathways may exist. 2. Nature of the mutation: Not all mutations in ethA lead to a complete loss of function. Some may only partially reduce enzyme activity.1. Consider that alternative, less efficient activation pathways might be present in the isolate. 2. Characterize the specific mutation to determine its likely impact on protein function. Not all non-synonymous mutations will result in high-level resistance.
Troubleshooting DNA Sequencing of ethA and inhA
Problem Possible Cause Recommended Solution
Low DNA yield from mycobacterial cultures. 1. Inefficient cell lysis: The mycobacterial cell wall is notoriously difficult to lyse due to its high lipid content. 2. Insufficient starting material: Not enough bacterial cells were used for the extraction.1. Incorporate a combination of physical (e.g., bead beating) and chemical (e.g., lysozyme, proteinase K, detergents) lysis steps in your DNA extraction protocol. 2. Start with a sufficient quantity of mycobacterial cells, typically a full loop of colonies from solid media or a pellet from a liquid culture.
PCR amplification failure. 1. Poor DNA quality: Presence of PCR inhibitors carried over from the DNA extraction process. 2. Incorrect PCR conditions: Suboptimal annealing temperature or primer concentrations.1. Include an additional purification step in your DNA extraction protocol, such as phenol-chloroform extraction or the use of a commercial DNA purification kit. 2. Optimize your PCR conditions. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. Titrate primer concentrations to find the optimal concentration.
Ambiguous or poor-quality sequencing results. 1. Contaminated DNA template: The DNA used for sequencing may be a mix from multiple sources. 2. Low DNA concentration: Insufficient DNA template for the sequencing reaction.1. Ensure that you start with a pure, single-colony culture of M. tuberculosis. 2. Quantify your DNA before sending it for sequencing and ensure it meets the concentration requirements of the sequencing facility.

Quantitative Data Summary

Table 1: Frequency of ethA and inhA Mutations in this compound-Resistant M. tuberculosis Isolates

Gene/RegionMutation Frequency in ETH-Resistant IsolatesReference
ethA37% - 47%
inhA (promoter and/or coding region)~62%
inhA promoter35% - 55%

Table 2: this compound MIC Levels Associated with Specific Mutations

| Gene/Region | Mutation Type | Typical ETH MIC Range (µg/ml) | Reference | | :--- | :--- | :--- | | Wild-Type | - | ≤ 5 | | | ethA | Missense, Nonsense, Frameshift | ≥ 50 | | | inhA promoter | e.g., c-15t | 5 - 25 | | | inhA coding region | e.g., S94A | ≥ 100 | | | inhA promoter + inhA coding region | Combined mutations | ≥ 100 | |

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound (powder)

  • Sterile 96-well microtiter plates

  • M. tuberculosis isolate to be tested

  • M. tuberculosis H37Rv (ATCC 27294) as a susceptible control

  • Spectrophotometer

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 1 mg/ml in sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution to achieve the desired final concentrations in the microtiter plate (e.g., ranging from 0.08 to 80 µg/ml).

  • Inoculum Preparation:

    • Grow the M. tuberculosis isolate in 7H9 broth until it reaches mid-log phase.

    • Adjust the turbidity of the culture to a 1.0 McFarland standard using a spectrophotometer.

    • Dilute the adjusted bacterial suspension 1:100 in 7H9 broth.

  • Plate Setup:

    • Add 100 µl of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µl of the appropriate this compound dilution to the first column of wells, and perform serial dilutions across the plate.

    • Add 100 µl of the diluted bacterial inoculum to each well.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent evaporation.

    • Incubate the plate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: DNA Extraction from M. tuberculosis

This protocol combines mechanical and chemical lysis for efficient DNA extraction.

Materials:

  • Sterile 1.5 ml microcentrifuge tubes

  • Zirconia/silica beads (0.1 mm)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme solution (10 mg/ml)

  • Proteinase K solution (20 mg/ml)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • Nuclease-free water

  • Bead beater/vortexer

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Scrape a loopful of M. tuberculosis colonies from solid media or pellet cells from a liquid culture.

    • Resuspend the cells in 500 µl of TE buffer in a 1.5 ml tube containing ~100 µl of zirconia/silica beads.

    • Add 50 µl of lysozyme solution and incubate at 37°C for 1 hour.

    • Disrupt the cells using a bead beater for 2 cycles of 45 seconds each, with cooling on ice in between.

    • Add 70 µl of 10% SDS and 10 µl of proteinase K solution, mix gently, and incubate at 55°C for 2 hours.

  • DNA Purification:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 10 seconds, and centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 2.5 volumes of ice-cold 100% ethanol and 1/10 volume of 3M sodium acetate (pH 5.2).

    • Incubate at -20°C for at least 1 hour to precipitate the DNA.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • DNA Washing and Resuspension:

    • Wash the DNA pellet with 500 µl of 70% ethanol and centrifuge at 12,000 x g for 5 minutes.

    • Air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in 50 µl of nuclease-free water or TE buffer.

Protocol 3: PCR Amplification and DNA Sequencing of ethA and inhA

Materials:

  • Extracted mycobacterial DNA

  • Primers for ethA and inhA (including promoter region)

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design:

    • Design primers to amplify the entire coding sequence of ethA and inhA, as well as the promoter region of inhA. Ensure primers have similar annealing temperatures.

  • PCR Amplification:

    • Set up PCR reactions with the following components:

      • 5 µl 10x PCR Buffer

      • 1 µl 10 mM dNTPs

      • 1 µl 10 µM Forward Primer

      • 1 µl 10 µM Reverse Primer

      • 0.5 µl Taq Polymerase

      • 1 µl DNA template (10-50 ng)

      • Nuclease-free water to a final volume of 50 µl

    • Use the following cycling conditions (optimize as needed):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1-2 minutes (depending on amplicon length)

      • Final extension: 72°C for 10 minutes

  • Verification of PCR Product:

    • Run 5 µl of the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product using a commercial PCR purification kit.

    • Send the purified PCR product and the corresponding sequencing primers to a sequencing facility for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type sequences of ethA and inhA from a reference strain (e.g., H37Rv) to identify any mutations.

Visualizations

Ethionamide_Activation_and_Resistance cluster_0 Mycobacterial Cell cluster_1 ethA Mutation cluster_2 inhA Mutation cluster_3 inhA Promoter Mutation ETH_out This compound (Prodrug) ETH_in This compound ETH_out->ETH_in Uptake EthA EthA (Monooxygenase) ETH_in->EthA Substrate EthA_mut Mutant EthA ETH_in->EthA_mut Activated_ETH Activated ETH EthA->Activated_ETH Activation Resistance Resistance EthA_mut->Resistance No Activation InhA InhA (Enoyl-ACP Reductase) Activated_ETH->InhA Inhibition InhA_mut Mutant InhA Activated_ETH->InhA_mut Reduced Inhibition InhA_over Overexpressed InhA Activated_ETH->InhA_over Titration Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Catalysis InhA_mut->Mycolic_Acid InhA_over->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Leads to

Caption: this compound activation pathway and mechanisms of resistance.

Experimental_Workflow cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis cluster_2 Correlation Culture 1. Isolate M. tuberculosis MIC 2. Perform this compound MIC Testing Culture->MIC DNA_Extraction 4. Extract Genomic DNA Culture->DNA_Extraction Phenotype 3. Determine Resistance Phenotype (Susceptible vs. Resistant) MIC->Phenotype Correlate 8. Correlate Genotype with Phenotype Phenotype->Correlate PCR 5. PCR Amplify ethA and inhA DNA_Extraction->PCR Sequencing 6. Sequence PCR Products PCR->Sequencing Analysis 7. Analyze Sequences for Mutations Sequencing->Analysis Analysis->Correlate

Caption: Workflow for investigating this compound resistance.

References

Ethionamide Technical Support Center: Overcoming Solubility and Stability Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility and stability issues encountered when working with Ethionamide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations of ≥7.65 mg/mL up to 100 mg/mL (601.51 mM).[1] For cell culture applications, the final DMSO concentration in the medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period. Using freshly opened, anhydrous DMSO is also crucial, as absorbed moisture can significantly reduce solubility.

Q3: Can I dissolve this compound in other solvents?

A3: Yes, this compound is also soluble in ethanol, methanol, and N-methyl-2-pyrrolidone (NMP). It is sparingly soluble in methanol and ethanol. It is important to note that this compound is practically insoluble in water.

Q4: What are the best practices for storing this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year. It is generally recommended to use freshly prepared solutions.

Q5: I'm observing precipitation after adding my this compound stock solution to the culture medium. What is causing this and how can I prevent it?

A5: Precipitation is a common issue when adding a concentrated DMSO stock of a hydrophobic compound like this compound to an aqueous culture medium. This "solvent-shifting" effect occurs because the drug is poorly soluble in the aqueous environment.

To prevent this:

  • Pre-warm the medium: Pre-warming the culture medium to 37°C before adding the stock solution can help.

  • Add dropwise while mixing: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion. This avoids localized high concentrations that can lead to immediate precipitation.

  • Use a lower stock concentration: Preparing a more dilute stock solution in DMSO can sometimes help, but be mindful of the final DMSO concentration in your experiment.

  • Consider co-solvents: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, and saline have been used to improve solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving this compound Powder - Inappropriate solvent.- Low-quality or hydrated solvent.- Insufficient agitation or temperature.- Use anhydrous DMSO as the primary solvent.- Use freshly opened DMSO.- Gently warm the solution to 37°C and/or sonicate.
Precipitation in Culture Media - Exceeding aqueous solubility limit.- "Solvent-shifting" from DMSO stock.- Temperature fluctuations.- Interaction with media components.- Ensure the final concentration of this compound is below its solubility limit in the specific medium.- Add the DMSO stock solution dropwise to pre-warmed media while gently mixing.- Avoid repeated freeze-thaw cycles of the media containing this compound.
Inconsistent Experimental Results - Degradation of this compound in solution.- Inaccurate concentration of stock solution.- Prepare fresh this compound solutions for each experiment.- Store stock solutions appropriately at -80°C in single-use aliquots.- Protect solutions from light.- Verify the concentration of your stock solution using spectrophotometry.
Loss of Drug Activity During Incubation - this compound is thermolabile and degrades at 37°C.- For long-term experiments, consider replenishing the this compound-containing medium periodically.- Be aware that approximately half of the activity of this compound can be lost after 2-4 days of incubation at 37°C.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)≥7.65 mg/mL
Dimethyl sulfoxide (DMSO)100 mg/mL (601.51 mM)
Dimethyl sulfoxide (DMSO)33 mg/mL (198.5 mM)
Ethanol100 mM
Ethanol17 mg/mL
Methanol150 mg/mL
N-methyl-2-pyrrolidone (NMP)Highest solubility observed among 12 solvents
WaterInsoluble
PyridineFreely soluble
Hot AcetoneSoluble
DichloroethaneSoluble
Propylene GlycolSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.Wt: 166.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out 16.62 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, warm the tube in a 37°C water bath for 10 minutes or place it in an ultrasonic bath for a few minutes. Visually inspect to ensure no particles remain.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tube or flask

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your total volume of culture medium.

  • Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

  • In a sterile tube or flask containing the pre-warmed culture medium, add the calculated volume of the this compound stock solution dropwise while gently swirling the medium.

  • Mix the solution thoroughly by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming and protein denaturation.

  • Use the freshly prepared this compound-containing medium for your experiment immediately.

Visualizations

Ethionamide_Solubilization_Workflow Workflow for Preparing this compound Solutions start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Complete Dissolution? dissolve->check_sol heat_sonicate Warm to 37°C or Sonicate check_sol->heat_sonicate No stock_sol 100 mM Stock Solution check_sol->stock_sol Yes heat_sonicate->dissolve aliquot Aliquot into Single-Use Tubes stock_sol->aliquot prepare_working Prepare Working Solution stock_sol->prepare_working store Store at -80°C or -20°C aliquot->store prewarm_medium Pre-warm Culture Medium prepare_working->prewarm_medium add_dropwise Add Stock Dropwise While Mixing prepare_working->add_dropwise prewarm_medium->add_dropwise use_immediately Use Immediately in Experiment add_dropwise->use_immediately Troubleshooting_Precipitation Troubleshooting this compound Precipitation in Media start Precipitation Observed check_concentration Is Final Concentration > Solubility Limit? start->check_concentration reduce_concentration Reduce Final Concentration check_concentration->reduce_concentration Yes check_mixing Was Stock Added Dropwise to Warmed Media with Mixing? check_concentration->check_mixing No improve_mixing Improve Mixing Technique check_mixing->improve_mixing No check_dmso Is Final DMSO Concentration < 0.5%? check_mixing->check_dmso Yes adjust_dmso Adjust Stock Concentration or Final Volume check_dmso->adjust_dmso No consider_stability Consider Thermolability and Degradation Over Time check_dmso->consider_stability Yes

References

Ethionamide Dosage Optimization in Murine Tuberculosis Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethionamide (ETH) in murine tuberculosis models.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Possible Cause Recommended Solution
High toxicity or adverse events observed in mice (e.g., weight loss, lethargy). This compound dose is too high, leading to systemic toxicity.[1][2]- Reduce the this compound dosage. - Consider co-administration with a "booster" molecule (e.g., an EthR inhibitor) to enhance efficacy at a lower, less toxic dose.[1][2] - Evaluate the use of a sustained-release nanoformulation to maintain therapeutic levels while minimizing peak concentration-related toxicity.[3]
Variable or lower-than-expected therapeutic efficacy. - Suboptimal this compound exposure (low AUC/MIC). - Host metabolism variability (e.g., differences in Flavin-containing monooxygenase (FMO) activity). - Emergence of drug resistance.- Perform pharmacokinetic (PK) studies to determine if the target AUC/MIC ratio (>56.2) is being achieved. - Characterize the FMO genotype of the murine model, as this can impact ETH bioactivation. - Implement combination therapy with ETH boosters (e.g., SMARt751) to overcome resistance mechanisms related to the EthA activation pathway.
Difficulty in achieving sustained therapeutic plasma concentrations. Rapid metabolism and clearance of free this compound.- Utilize a sustained-release delivery system, such as PLGA nanoparticles, to prolong drug release and maintain plasma concentrations for an extended period.
Inconsistent results between different mouse strains. Genetic differences in drug metabolism, particularly in FMO enzymes that activate this compound.- Use a consistent and well-characterized mouse strain for all experiments. - If comparing strains, be aware of potential differences in FMO expression and its impact on ETH pharmacokinetics.
This compound appears ineffective against an M. tuberculosis strain expected to be susceptible. - Issues with the drug formulation or administration. - The strain may have mutations in activation-related genes (e.g., ethA) or its transcriptional repressor (ethR).- Verify the stability and proper suspension of the this compound formulation before each administration. - Confirm the route and accuracy of administration (e.g., oral gavage). - Sequence the ethA and ethR genes of the M. tuberculosis strain to check for mutations. - Consider using an EthR inhibitor to bypass the native activation pathway and restore susceptibility.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q1: What is a standard starting dose for this compound in murine TB models?

A standard oral dose of this compound used in some murine studies is 125 mg/kg. However, the optimal dose depends on the specific mouse strain, the M. tuberculosis strain's MIC, and the therapeutic strategy (monotherapy vs. combination therapy). For multi-drug resistant TB (MDR-TB) models, doses of 15-20 mg/kg/day are often explored, with adjustments based on PK/PD modeling to achieve an AUC0-24/MIC >56.2.

Q2: How can I reduce this compound-related toxicity while maintaining efficacy?

Reducing toxicity is a primary goal in optimizing ETH dosage. Key strategies include:

  • Booster Compounds: Co-administering ETH with an EthR inhibitor (a "booster") can increase its potency, allowing for a significant reduction in the required therapeutic dose and its associated side effects. For example, the small molecule SMARt751 has been shown to boost ETH efficacy, potentially allowing for a fourfold dose reduction.

  • Sustained-Release Formulations: Encapsulating ETH in nanoparticles (e.g., PLGA) can provide sustained release, which maintains therapeutic drug levels over several days and avoids the high peak plasma concentrations associated with toxicity.

  • PK/PD-Guided Dosing: Use pharmacokinetic and pharmacodynamic modeling to determine the lowest possible dose that achieves the target exposure for bacterial killing and resistance suppression.

Pharmacokinetics and Metabolism

Q3: How is this compound metabolized in mice and why is it important?

This compound is a prodrug that requires bioactivation by a flavin monooxygenase (FMO) to become effective. In M. tuberculosis, this is done by the enzyme EthA. In mice, mammalian FMOs also metabolize ETH, primarily to its active sulfoxide form (ETASO). The expression and activity of these FMOs can vary between mouse strains and can significantly impact the plasma concentration of both the parent drug and its active metabolite, thereby affecting both efficacy and toxicity.

Q4: What are the key pharmacokinetic parameters to monitor for this compound?

The most critical PK/PD parameter for this compound efficacy is the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC0-24/MIC). A target AUC0-24/MIC of >56.2 has been identified for maximal bacterial killing and suppression of acquired drug resistance. Other important parameters to measure include maximum plasma concentration (Cmax) and time to maximum concentration (Tmax).

Combination Therapy

Q5: What are "booster" molecules and how do they work with this compound?

"Booster" molecules are compounds that enhance the activity of this compound. Many of these are inhibitors of EthR, a transcriptional repressor that downregulates the expression of ethA, the gene encoding the enzyme that activates ETH in M. tuberculosis. By inhibiting EthR, these boosters increase the amount of EthA, leading to more efficient activation of ETH. This increased potency allows for lower, less toxic doses of ETH to be used.

Experimental Protocols & Data
Experimental Protocol: Oral Gavage Administration of this compound

This protocol is a generalized example based on methodologies described in the literature.

  • Preparation of this compound Suspension:

    • On the day of dosing, freshly prepare a suspension of this compound.

    • A common vehicle is Vet syrup® or 0.5% w/v sodium carboxy methyl cellulose in water.

    • Vortex the suspension thoroughly before each gavage to ensure uniformity.

  • Animal Dosing:

    • Use an appropriate murine model for tuberculosis (e.g., BALB/c or C57BL/6J mice).

    • Administer a single dose of the this compound suspension orally by gavage. A typical volume is 10 µL/g of body weight.

  • Pharmacokinetic Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Process blood to separate plasma and store at -80°C until analysis.

  • Analytical Method (HPLC):

    • Analyze plasma samples for this compound and its metabolites (e.g., ETASO) using a validated High-Performance Liquid Chromatography (HPLC) method.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC0–∞ (µg·h/mL) Mean Residence Time (h) Reference
Free ETH 130 10.2 0.25 23.4 2.5
ETH-PLGA Nanoparticles 130 14.7 1.0 709.8 70.1

| ETH-PLGA Nanoparticles | 260 | 25.4 | 1.0 | 1502.6 | 68.2 | |

Table 2: this compound Cmax in C57BL/6J Mice (125 mg/kg Oral Dose)

Mouse Strain/Sex Analyte Cmax (µg/mL)
Wild Type Female ETH 15.5
FMO Knockout Female ETH 51.0
Wild Type Male ETH 22.3
FMO Knockout Male ETH 40.6

Data from Henderson et al. (2015), demonstrating the impact of FMO genetics on ETH pharmacokinetics.

Visualizations

This compound Activation and Potentiation Pathway

Ethionamide_Activation cluster_mtb Mycobacterium tuberculosis Cell cluster_drug Drug Action EthR EthR (Repressor) ethA_promoter ethA Promoter EthR->ethA_promoter Represses EthA EthA (Activator Enzyme) ethA_promoter->EthA Expresses ETH_prodrug This compound (Prodrug) Active_ETH Active this compound-NAD Adduct ETH_prodrug->Active_ETH Activation InhA InhA (Mycolic Acid Synthesis) Active_ETH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis Blocked Booster Booster (EthR Inhibitor) Booster->EthR

Caption: Mechanism of this compound activation and potentiation by booster molecules.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Murine TB Model (Strain, Infection Dose) dose_selection 1. Initial Dose Selection (Literature, PK/PD Targets) start->dose_selection pk_study 2. Conduct Pharmacokinetic (PK) Study (Single Dose, Multiple Timepoints) dose_selection->pk_study analyze_pk 3. Analyze PK Data (Cmax, Tmax, AUC) pk_study->analyze_pk efficacy_study 4. Efficacy Study (Chronic Infection, CFU Counts) analyze_pk->efficacy_study toxicity_assessment 5. Toxicity Assessment (Weight, Clinical Signs) efficacy_study->toxicity_assessment decision Dose Optimal? toxicity_assessment->decision end End: Optimized Dose Identified decision->end Yes adjust_dose Adjust Dose or Strategy (e.g., add booster, change vehicle) decision->adjust_dose No adjust_dose->dose_selection Re-evaluate

Caption: Workflow for optimizing this compound dosage in murine tuberculosis models.

References

Investigating off-target effects of Ethionamide in cellular and animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Ethionamide in cellular and animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in cellular and animal models?

A1: The most prominent off-target effects of this compound are hepatotoxicity and hypothyroidism.[1][2] In cellular models, particularly human liver cell lines like HepG2, this compound can induce cytotoxicity.[3] In animal models, such as rats, administration of this compound has been shown to elevate liver enzymes and cause histopathological changes in the liver.[2] Furthermore, this compound can interfere with thyroid function by inhibiting the organification of iodine and potentially interacting with thyroid hormone receptors, leading to hypothyroidism.[4]

Q2: What is the proposed mechanism behind this compound-induced hepatotoxicity?

A2: this compound is a prodrug that is metabolized to an active sulfoxide metabolite. While this is crucial for its antimycobacterial activity, this metabolic activation can also lead to the formation of reactive metabolites that cause oxidative stress in liver cells. This oxidative stress is linked to the disruption of the NRF2-ARE signaling pathway, which is a key cellular defense mechanism against oxidative damage. This can lead to hepatocellular injury, characterized by elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Q3: How does this compound induce hypothyroidism?

A3: this compound-induced hypothyroidism is thought to occur through two main mechanisms. Firstly, due to its structural similarity to thioamides like propylthiouracil, this compound is believed to inhibit thyroid peroxidase, an enzyme essential for the organification of iodine in the synthesis of thyroid hormones (T3 and T4). Secondly, recent in silico studies suggest that this compound may directly interact with thyroid hormone receptors (TRα and TRβ), potentially altering thyroid hormone signaling pathways.

Q4: Are there known drug interactions that can exacerbate the off-target effects of this compound?

A4: Yes, co-administration of this compound with other drugs can increase the risk and severity of its off-target effects. For instance, taking this compound with isoniazid has been shown to increase the plasma concentrations of both drugs, potentially leading to enhanced hepatotoxicity. Caution is also advised when using this compound in patients with pre-existing liver conditions or diabetes mellitus.

Troubleshooting Guides

Cellular Assays (e.g., HepG2 Cytotoxicity)
Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability readings - Inconsistent cell seeding density.- Edge effects in the microplate due to evaporation.- Uneven compound distribution.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.- Mix the plate gently after adding this compound.
Unexpectedly high or low cytotoxicity - Incorrect this compound concentration.- Cell line has developed resistance or is overly sensitive.- Contamination of cell culture.- Verify the stock solution concentration and dilution calculations.- Check the passage number of the cells and start with a fresh vial if necessary.- Regularly test for mycoplasma contamination.
Inconsistent results between experiments - Variation in incubation time.- Different batches of reagents (e.g., serum, media).- Instability of this compound in solution.- Strictly adhere to the protocol's incubation times.- Use the same batch of critical reagents for a set of comparative experiments.- Prepare fresh this compound solutions for each experiment.
Animal Models (e.g., Rat Studies)
Problem Possible Cause(s) Suggested Solution(s)
High inter-animal variability in liver enzyme levels or thyroid hormone levels - Genetic variability within the animal strain.- Differences in drug metabolism between individual animals.- Stress during handling and dosing.- Use a sufficient number of animals per group to ensure statistical power.- Ensure consistent dosing technique and timing.- Acclimatize animals to handling and experimental procedures before the study begins.
Animals show signs of severe distress or unexpected mortality - The dose of this compound is too high for the specific animal model.- Synergistic toxicity with other administered compounds.- Pre-existing health conditions in the animals.- Conduct a dose-ranging study to determine the maximum tolerated dose.- Carefully review all co-administered substances for potential interactions.- Ensure all animals are healthy and free from disease before starting the experiment.
Difficulty in obtaining consistent blood samples - Improper blood collection technique.- Hemolysis of blood samples affecting assay results.- Ensure personnel are well-trained in the appropriate blood collection methods for the species.- Use appropriate anticoagulants and handle samples gently to prevent hemolysis.

Quantitative Data Summary

Table 1: this compound-Induced Cytotoxicity in HepG2 Cells

This compound Concentration (mM)Cell Viability (%) after 24h Exposure
0100
0.5~95
1~85
2~60
4~40
Data synthesized from concentration-response curves presented in the literature.

Table 2: Effect of this compound on Thyroid Hormones in Wistar Rats (15 mg/kg/day for 12 weeks)

ParameterControl GroupThis compound GroupPercentage Change
TSH (mU/L) UndetectableSignificant Increase~4% increase from baseline
T4 (ng/mL) Normal RangeTrend towards decreaseNot statistically significant
T3 (ng/mL) Normal RangeNo significant changeNo significant change
Data is based on a study in male Wistar rats.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in HepG2 Cells (72-hour Assay)

1. Cell Culture and Seeding:

  • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
  • On the day of the experiment, trypsinize and count the cells.
  • Seed 2,000 cells per well in 5 µL of media into a 1536-well, tissue culture-treated white plate.
  • Incubate for 18-24 hours to allow for cell attachment.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to achieve the desired final concentrations.
  • Pre-spot up to 50 nL of the compound dilutions into the assay plate.

3. Incubation:

  • Incubate the plate at 37°C with 5% CO2 for 72 hours.

4. Cell Viability Measurement (Using CellTiter-Glo®):

  • After incubation, add 2 µL of 1:2 diluted CellTiter-Glo® reagent to each well.
  • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
  • Read the luminescence using a plate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control wells.
  • Plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of this compound-Induced Hepatotoxicity and Hypothyroidism in Rats

1. Animal Model and Dosing:

  • Use adult male Wistar rats (200-250 g).
  • House the animals under standard conditions with ad libitum access to food and water.
  • Divide animals into a control group (receiving vehicle, e.g., distilled water) and a treatment group.
  • Administer this compound orally at a dose of 15 mg/kg/day for 12 weeks.

2. Blood Sample Collection:

  • Collect blood samples from the retro-orbital plexus at baseline (week 0), week 8, and week 12 under anesthesia.
  • Collect a final blood sample via cardiac puncture at the end of the study following euthanasia.
  • Process the blood to separate serum and store at -20°C until analysis.

3. Assessment of Hepatotoxicity:

  • Use serum samples to measure the activity of liver enzymes, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using commercially available assay kits.
  • At the end of the study, collect liver tissue for histopathological examination.

4. Assessment of Thyroid Function:

  • Use serum samples to measure the concentrations of Thyroid Stimulating Hormone (TSH), Thyroxine (T4), and Triiodothyronine (T3) using ELISA kits specific for rats.

5. Data Analysis:

  • Compare the mean values of liver enzymes and thyroid hormones between the control and treatment groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
  • Correlate biochemical findings with any histopathological changes observed in the liver.

Visualizations

Ethionamide_Hepatotoxicity_Pathway This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolic Activation OxidativeStress Oxidative Stress Metabolites->OxidativeStress NRF2 NRF2 Inactivation OxidativeStress->NRF2 CellularDefense Decreased Cellular Antioxidant Defense NRF2->CellularDefense HepatocyteInjury Hepatocyte Injury CellularDefense->HepatocyteInjury EnzymeRelease ALT/AST Release HepatocyteInjury->EnzymeRelease Ethionamide_Hypothyroidism_Pathway cluster_receptor Receptor Interaction This compound This compound TPO Thyroid Peroxidase (TPO) This compound->TPO Inhibition TR Thyroid Hormone Receptors (TRα / TRβ) This compound->TR Direct Binding Iodine Iodine Organification TPO->Iodine T3T4_Synth T3/T4 Synthesis Iodine->T3T4_Synth Hypothyroidism Hypothyroidism T3T4_Synth->Hypothyroidism Signaling Altered Gene Expression TR->Signaling Signaling->Hypothyroidism Experimental_Workflow_Animal_Study start Start: Acclimatize Rats dosing Daily Oral Dosing (15 mg/kg this compound or Vehicle) start->dosing blood_collection Blood Collection (Weeks 0, 8, 12) dosing->blood_collection euthanasia Euthanasia & Tissue Collection (Week 12) dosing->euthanasia 12 Weeks analysis Biochemical Analysis blood_collection->analysis liver_enzymes Measure ALT/AST analysis->liver_enzymes thyroid_hormones Measure TSH, T3, T4 analysis->thyroid_hormones end End: Data Analysis liver_enzymes->end thyroid_hormones->end histopathology Liver Histopathology euthanasia->histopathology histopathology->end

References

Troubleshooting inconsistent results in Ethionamide susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Ethionamide (ETH) susceptibility testing for Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (ETH) susceptibility testing results inconsistent?

A1: Inconsistent results in ETH susceptibility testing are a known challenge and can stem from several factors:

  • Thermolability of the drug: ETH is heat-sensitive, and its potency can be reduced during media preparation (especially during the inspissation of egg-based media like Löwenstein-Jensen) and prolonged incubation.[1][2]

  • Narrow therapeutic window: The minimum inhibitory concentration (MIC) of ETH is often close to the critical concentration used to define resistance, leading to borderline results that are difficult to interpret.[1]

  • Method-dependent variability: Different testing methods (e.g., agar proportion, broth microdilution, MGIT 960) can yield discordant results due to variations in media, inoculum size, and drug stability.[3]

  • Technical errors: Inaccuracies in inoculum preparation, drug concentration, incubation conditions, and result interpretation can all contribute to erroneous outcomes.[1]

  • Overlapping MIC distributions: The range of MICs for susceptible and resistant strains can overlap, making a clear distinction challenging.

Q2: What is the mechanism of action of this compound and how does resistance develop?

A2: this compound is a prodrug that requires activation within the mycobacterial cell. The primary mechanism is as follows:

  • The prodrug ETH is activated by the monooxygenase EthA, an enzyme encoded by the ethA gene.

  • The activated form of ETH, along with NADH, forms an adduct.

  • This adduct inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid synthesis pathway.

  • Disruption of mycolic acid synthesis weakens the bacterial cell wall, leading to cell death.

Resistance to ETH primarily occurs through mutations in genes involved in its activation and target pathway, most commonly:

  • ethA mutations: Alterations in the ethA gene can lead to a non-functional EthA enzyme, preventing the activation of ETH.

  • inhA promoter mutations: Mutations in the promoter region of the inhA gene can lead to its overexpression, increasing the amount of the target enzyme and thus requiring higher concentrations of activated ETH for inhibition.

Q3: My H37Rv quality control strain is showing resistance to this compound. What should I do?

A3: If your M. tuberculosis H37Rv control strain shows unexpected resistance to ETH, it is crucial to investigate the potential causes systematically:

  • Verify the integrity of the H37Rv strain: Ensure that the strain has not been contaminated or undergone genetic drift. It is recommended to obtain a fresh, certified culture from a reputable source like the ATCC.

  • Check for technical errors in your protocol:

    • Inoculum preparation: An overly dense inoculum can lead to false resistance. Ensure the inoculum is prepared to the correct turbidity standard (e.g., McFarland 0.5).

    • Drug and media preparation: Confirm that the ETH stock solution was prepared correctly, stored properly (protected from light and heat), and added to the media at the correct final concentration. Given ETH's thermolability, avoid excessive heat during media preparation.

  • Review your interpretation of the results: Ensure you are using the correct reading method and criteria for the specific assay you are performing.

  • Repeat the test: Run the assay again with a fresh preparation of media, a new aliquot of ETH, and a freshly prepared inoculum of the H37Rv strain.

Q4: There is a discrepancy between my phenotypic and genotypic results for ETH susceptibility. Why might this be happening?

A4: Discrepancies between phenotypic drug susceptibility testing (DST) and genotypic results are not uncommon for ETH. Potential reasons include:

  • Presence of novel resistance mutations: Your genotypic test may only screen for known mutations in ethA and the inhA promoter. The resistance observed phenotypically could be due to a novel or uncharacterized mutation.

  • Limitations of phenotypic testing: The inherent difficulties in phenotypic ETH testing, such as the drug's instability and borderline critical concentrations, can lead to false resistance or susceptibility results.

  • Heteroresistance: The bacterial population may contain a mix of susceptible and resistant isolates. Genotypic tests may not detect a minority resistant population, while phenotypic tests might show a resistant phenotype depending on the proportion of resistant bacteria.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No growth in control wells/tubes Inoculum too dilute or non-viable.Prepare a fresh inoculum and ensure it meets the required density (e.g., McFarland 0.5). Verify the viability of the bacterial stock.
Problem with growth medium.Check the expiration date and quality of the medium components (e.g., Middlebrook 7H9/7H10, OADC supplement). Prepare fresh medium.
Contamination in wells/tubes Poor aseptic technique.Review and strictly adhere to aseptic techniques during all stages of the experiment.
Contaminated reagents or media.Use fresh, sterile reagents and media.
False resistance in susceptible control strain (e.g., H37Rv) Inoculum too heavy.Prepare a new inoculum to the correct turbidity standard.
Incorrect drug concentration (too low).Verify calculations and preparation of the ETH stock solution and its dilution in the medium.
Degraded this compound.Prepare fresh ETH stock solution and media. Ensure proper storage of the stock solution.
Clumping of bacteria in the inoculum.Ensure the bacterial suspension is homogenous and free of clumps before inoculation.
False susceptibility in resistant control strain Inoculum too light.Prepare a new inoculum to the correct turbidity standard.
Incorrect drug concentration (too high).Verify calculations and preparation of the ETH stock solution and its dilution in the medium.
Loss of resistance in the control strain.Obtain a new, validated resistant control strain.
Results are difficult to interpret (e.g., borderline growth) Issue is inherent to ETH testing due to narrow therapeutic window.Repeat the test, possibly using a different method for comparison (e.g., broth microdilution if agar proportion was used).
Inconsistent reading of results.Ensure a standardized method for reading and interpreting results is used, preferably by two independent readers.

Quantitative Data Summary

The critical concentration for determining ETH resistance varies significantly by the testing method and medium used. This variability is a major contributor to discordant results between laboratories.

Testing Method Medium Critical Concentration (µg/mL) Notes
Agar Proportion Löwenstein-Jensen (L-J)40Recommended by the WHO. Some studies suggest 80 µg/mL may improve accuracy.
Agar Proportion Middlebrook 7H105
Broth Microdilution (MIC) Middlebrook 7H9 (Sensititre)2.5 - 5.0An MIC of <2.5 µg/mL is often considered susceptible, while ≥5.0 µg/mL is considered resistant. Values in between may be borderline.
MGIT 960 Modified Middlebrook 7H95.0

Experimental Protocols

Protocol 1: this compound MIC Testing by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis complex.

1. Preparation of this compound Stock Solution:

  • Dissolve ETH powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Further dilute in sterile distilled water to create a working stock solution.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store aliquots at -70°C.

2. Inoculum Preparation:

  • From a pure culture of M. tuberculosis on solid medium, transfer several colonies into a tube containing sterile saline and glass beads.

  • Vortex thoroughly to create a homogenous suspension and break up clumps.

  • Allow large particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Dilute this suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC to achieve the final inoculum density.

3. Plate Preparation and Inoculation:

  • In a 96-well U-bottom microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the ETH working stock to the first column of wells, creating a 2-fold dilution.

  • Perform serial 2-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well of the dilution series.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

4. Incubation and Reading:

  • Seal the plate in a gas-permeable bag and incubate at 37°C.

  • Read the plate when visible growth (a pellet at the bottom of the well) is observed in the growth control well (typically 10-21 days).

  • The MIC is the lowest concentration of ETH that completely inhibits visible growth.

Protocol 2: this compound Susceptibility Testing by Agar Proportion Method (on Middlebrook 7H10)

1. Preparation of ETH-containing Media:

  • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

  • After autoclaving and cooling the medium to 45-50°C, add OADC supplement.

  • Add the appropriate volume of a sterile ETH stock solution to achieve the desired final critical concentration (e.g., 5 µg/mL).

  • Also prepare drug-free control plates.

  • Dispense the agar into petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 1.0 McFarland standard.

  • Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution.

3. Inoculation and Incubation:

  • Divide the drug-containing and drug-free plates into quadrants.

  • Inoculate one quadrant of each plate with 100 µL of the 10⁻² dilution and another quadrant with 100 µL of the 10⁻⁴ dilution.

  • Allow the inoculum to be absorbed into the agar.

  • Incubate the plates at 37°C in a CO₂-enriched atmosphere (if required).

4. Reading and Interpretation:

  • Read the plates after 21 days of incubation.

  • Count the number of colonies on the drug-free control plate from the 10⁻⁴ dilution. This represents approximately 1% of the growth from the 10⁻² dilution.

  • Count the colonies on the drug-containing plate from the 10⁻² dilution.

  • The isolate is considered resistant if the number of colonies on the drug-containing medium is greater than 1% of the colonies on the drug-free control.

Visualizations

ethionamide_mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms ETH_out This compound (Prodrug) ETH_in This compound ETH_out->ETH_in Enters Cell Activated_ETH Activated ETH-NAD Adduct ETH_in->Activated_ETH Activation EthA EthA Enzyme (ethA gene) EthA->Activated_ETH InhA InhA Enzyme Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to ethA_mutation ethA Mutation ethA_mutation->EthA Prevents Activation inhA_mutation inhA Promoter Mutation inhA_mutation->InhA Overexpression of Target

Caption: Mechanism of this compound action and resistance.

troubleshooting_workflow Start Inconsistent ETH DST Result Check_QC Review Quality Control (H37Rv, media, drug lot) Start->Check_QC QC_Fail QC Failure? Check_QC->QC_Fail Investigate_QC Troubleshoot QC: - New strain/reagents - Verify storage & prep QC_Fail->Investigate_QC Yes QC_Pass QC Pass QC_Fail->QC_Pass No Repeat_Test Repeat Assay with Strict Controls Investigate_QC->Repeat_Test Review_Protocol Review Experimental Protocol QC_Pass->Review_Protocol Protocol_Error Potential Protocol Error? Review_Protocol->Protocol_Error Investigate_Protocol Troubleshoot Protocol: - Inoculum density - Aseptic technique - Incubation conditions Protocol_Error->Investigate_Protocol Yes Protocol_OK Protocol OK Protocol_Error->Protocol_OK No Investigate_Protocol->Repeat_Test Review_Interpretation Review Result Interpretation Protocol_OK->Review_Interpretation Interpretation_Error Interpretation Error? Review_Interpretation->Interpretation_Error Reinterpret Re-interpret Results (Consult guidelines) Interpretation_Error->Reinterpret Yes Interpretation_OK Interpretation OK Interpretation_Error->Interpretation_OK No Reinterpret->Repeat_Test Consider_Alternate Consider Alternate Method (e.g., MIC vs. Agar) Interpretation_OK->Consider_Alternate End Consistent Result Repeat_Test->End Consider_Alternate->Repeat_Test

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing Ethionamide Efficacy with Booster Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the development of Ethionamide (ETH) "booster" compounds. These resources are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (ETH)?

A1: this compound is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its anti-tubercular effect. The bacterial enzyme EthA, a monooxygenase, activates ETH. The activated form of ETH then inhibits the enzyme InhA, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.[1][2]

Q2: What is the rationale behind developing this compound "booster" compounds?

A2: The expression of the activating enzyme EthA is negatively regulated by a transcriptional repressor called EthR.[3][4][5] High doses of ETH are often required for therapeutic efficacy, leading to significant side effects and patient non-compliance. Booster compounds are designed to inhibit EthR, leading to increased expression of EthA. This, in turn, enhances the activation of ETH, allowing for the use of lower, less toxic doses of the drug and potentially overcoming certain forms of ETH resistance.

Q3: What are some of the most well-characterized this compound booster compounds?

A3: Several series of EthR inhibitors have been developed and shown to boost ETH activity. Notable examples include the BDM series of compounds (e.g., BDM31343, BDM31381, BDM41906) and BVL-GSK-098 (also known as alpibectir). These compounds have demonstrated potentiation of ETH activity in both in vitro and in vivo models.

Q4: What are the common mechanisms of resistance to this compound?

A4: Resistance to ETH can arise from mutations in several genes. The most common mutations are found in the ethA gene, which can lead to a non-functional or poorly functioning EthA enzyme, thereby preventing the activation of the pro-drug. Mutations in the ethR gene can lead to its overexpression, resulting in stronger repression of ethA transcription. Additionally, mutations in the inhA gene, the ultimate target of activated ETH, can also confer resistance.

Troubleshooting Guides

Problem 1: Inconsistent or no potentiation of this compound activity observed with a new booster compound in a whole-cell assay.
Possible Cause Troubleshooting Step
Poor cell permeability of the booster compound. 1. Assess the physicochemical properties of the compound (e.g., lipophilicity, molecular weight). 2. Consider performing cell-based permeability assays (e.g., Caco-2). 3. If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's structure.
Compound instability in culture medium. 1. Evaluate the stability of the compound in the assay medium over the course of the experiment using methods like HPLC. 2. If the compound is unstable, consider modifying the experimental conditions (e.g., shorter incubation times if possible) or the compound structure.
Off-target effects or cytotoxicity of the booster compound. 1. Determine the Minimum Inhibitory Concentration (MIC) of the booster compound alone to assess its intrinsic antibacterial activity. 2. Perform cytotoxicity assays on the mycobacterial and/or host cells (if applicable) to rule out toxicity as a confounding factor.
Incorrect sub-inhibitory concentration of this compound used. 1. Precisely determine the MIC of this compound for the specific M. tuberculosis strain being used. 2. Typically, a concentration of 1/10th of the MIC of this compound is used in potentiation assays. Ensure this concentration is accurately prepared and added.
The M. tuberculosis strain used has a resistance mechanism not overcome by EthR inhibition. 1. Sequence the ethA, ethR, and inhA genes of the strain to identify any mutations. 2. If a mutation in ethA leads to a complete loss of function, EthR inhibitors will not be effective. Test the booster compound on a wild-type strain as a positive control.
Problem 2: Difficulty in obtaining reproducible results in the in vitro macrophage infection assay.
Possible Cause Troubleshooting Step
Variability in macrophage viability and activation state. 1. Standardize the source and passage number of the macrophage cell line (e.g., THP-1, RAW 264.7). 2. Ensure consistent differentiation protocols if using cell lines like THP-1. 3. Monitor cell viability using methods like Trypan Blue exclusion before and after infection.
Inconsistent bacterial inoculum. 1. Prepare a single-cell suspension of M. tuberculosis by passing it through a syringe with a fine-gauge needle to break up clumps. 2. Accurately determine the bacterial concentration (CFU/mL) before infection. 3. Use a consistent multiplicity of infection (MOI) across experiments.
Incomplete removal of extracellular bacteria after infection. 1. Optimize the washing steps after the infection period. 2. Consider using a low concentration of an antibiotic like amikacin for a short period to kill remaining extracellular bacteria, ensuring it does not affect intracellular bacteria.
Issues with the fluorescence readout (for GFP-expressing M. tuberculosis). 1. Verify the stability of GFP expression in the bacterial strain over time. 2. Ensure the imaging or plate reader settings (e.g., excitation/emission wavelengths, gain) are optimized and consistent. 3. Include appropriate controls (uninfected cells, infected cells with no treatment) to normalize the fluorescence signal.
Problem 3: Challenges in the Surface Plasmon Resonance (SPR) assay for EthR-inhibitor interaction.
Possible Cause Troubleshooting Step
Low or no binding signal. 1. Confirm the activity and correct folding of the immobilized EthR protein. 2. Increase the concentration of the analyte (booster compound). 3. Optimize the immobilization level of EthR on the sensor chip. 4. Ensure the running buffer is appropriate and does not interfere with the interaction.
High non-specific binding. 1. Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. 2. Use a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding. 3. Optimize the immobilization chemistry to reduce non-specific interactions with the sensor surface.
Unusual sensorgram shapes (e.g., negative response). 1. A negative response can sometimes be observed and may be due to a conformational change in the immobilized protein upon ligand binding, which can alter the refractive index. This can still be used to determine binding affinity. 2. Ensure proper referencing and blank subtraction to rule out artifacts.
Difficulty in regenerating the sensor surface. 1. Test a range of regeneration solutions (e.g., low pH glycine, high salt) to find one that effectively removes the bound analyte without denaturing the immobilized EthR. 2. If regeneration is harsh, consider using a capture-based approach for immobilization if feasible.

Data Presentation

Table 1: In Vitro Efficacy of Selected this compound Booster Compounds

CompoundAssay TypeParameterValueM. tuberculosis StrainReference
BDM31343 This compound BoostingEC501.5 µMH37Rv
BDM31381 This compound BoostingEC500.1 µMH37Rv
BDM31381 EthR-DNA Interaction (SPR)IC500.5 µM-
BDM41906 Intracellular ETH Potentiation-Ten-foldH37Rv
BVL-GSK-098 (alpibectir) This compound BoostingMEC0.02 µM-
Fragment 1 This compound BoostingMEC3.0 ± 1.8 µMH37Rv
Compound 14 This compound BoostingMEC0.4 ± 0.2 µMH37Rv
Compound 28 This compound BoostingMEC0.4 ± 0.2 µMH37Rv
Compound 14 Macrophage AssayEC5040 nMH37Rv
Compound 28 Macrophage AssayEC5050 nMH37Rv

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half. MEC (Minimum Effective Concentration): The lowest concentration of a booster compound that produces a significant potentiation of this compound's activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound and the booster compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free growth control and a media-only sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin.

Protocol 2: Macrophage Infection Assay with GFP-Expressing M. tuberculosis
  • Macrophage Seeding:

    • Seed a suitable macrophage cell line (e.g., THP-1 differentiated with PMA, or RAW 264.7) in a 96-well plate at a density that will result in a confluent monolayer.

    • Incubate overnight to allow for cell adherence.

  • Bacterial Preparation and Infection:

    • Prepare a single-cell suspension of GFP-expressing M. tuberculosis H37Rv.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Incubate the cells in fresh culture medium containing a low concentration of amikacin (e.g., 200 µg/mL) for 2 hours.

    • Wash the cells again to remove the amikacin.

  • Compound Treatment and Incubation:

    • Add fresh culture medium containing serial dilutions of the booster compound and a sub-inhibitory concentration of this compound (e.g., 1/10th MIC).

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Measure the GFP fluorescence in each well using a plate reader or an automated microscope.

    • Normalize the fluorescence signal to the untreated control.

    • Calculate the EC50 of the booster compound in the presence of this compound.

Protocol 3: Surface Plasmon Resonance (SPR) for EthR-Inhibitor Interaction
  • Protein Immobilization:

    • Immobilize purified recombinant EthR protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the EthR protein solution (typically in a low ionic strength buffer at a pH below its pI) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the booster compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the EthR-immobilized surface and a reference flow cell.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell ETH_out This compound (ETH) (Prodrug) ETH_in ETH ETH_out->ETH_in Enters cell Activated_ETH Activated ETH (ETH-NAD Adduct) ETH_in->Activated_ETH Activation EthA EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses transcription EthA EthA (Monooxygenase) ethA_gene->EthA Expression InhA InhA Activated_ETH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Booster Booster Compound Booster->EthR Inhibits

Caption: Signaling pathway of this compound activation and the mechanism of booster compounds.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_target Target-Based Assays MIC 1. MIC Determination (this compound & Booster) Potentiation 2. Whole-Cell Potentiation Assay MIC->Potentiation Determines sub-inhibitory ETH conc. Macrophage 3. Macrophage Infection Assay Potentiation->Macrophage Confirms intracellular activity SPR 4. Surface Plasmon Resonance (SPR) Macrophage->SPR Identifies promising boosters for target validation EMSA 5. Electrophoretic Mobility Shift Assay (EMSA) SPR->EMSA Confirms disruption of EthR-DNA binding

Caption: Experimental workflow for the evaluation of this compound booster compounds.

Troubleshooting_Logic Start No ETH Potentiation Observed Permeability Check Compound Permeability Start->Permeability Stability Check Compound Stability Permeability->Stability Permeable Optimize_Compound Optimize Compound Structure Permeability->Optimize_Compound Not Permeable Cytotoxicity Assess Cytotoxicity Stability->Cytotoxicity Stable Modify_Protocol Modify Experimental Protocol Stability->Modify_Protocol Unstable MIC_Check Verify ETH MIC & Sub-inhibitory Conc. Cytotoxicity->MIC_Check Not Toxic Cytotoxicity->Modify_Protocol Toxic Resistance Check Strain for Resistance Mutations MIC_Check->Resistance Correct MIC_Check->Modify_Protocol Incorrect Resistance->Modify_Protocol No Relevant Mutations Use_WT_Strain Use Wild-Type Strain Resistance->Use_WT_Strain Mutations Present

Caption: Logical troubleshooting workflow for lack of this compound potentiation.

References

Ethionamide Adverse Effects in Long-Term In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing and troubleshooting adverse effects associated with Ethionamide in long-term in vivo research. The following question-and-answer guides, data summaries, and experimental protocols are designed to assist in the design and execution of preclinical studies, ensuring data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in long-term animal studies?

A1: The most frequently reported adverse effects of this compound in long-term in vivo studies include hypothyroidism, hepatotoxicity, and gastrointestinal intolerance. Neurological effects have also been noted.

Q2: How does this compound induce hypothyroidism?

A2: this compound is structurally similar to thioamides, such as propylthiouracil, and is understood to inhibit thyroid hormone synthesis.[1][2][3][4] It may also exert its effects by directly interacting with thyroid hormone receptors.[1] Studies in rats have demonstrated that long-term administration can lead to a significant increase in Thyroid Stimulating Hormone (TSH) and a decrease in Thyroxine (T4) levels.

Q3: What is the risk of hepatotoxicity with long-term this compound administration?

A3: this compound can cause liver injury in a percentage of subjects, with some studies indicating that up to 5% of patients may be affected. The liver damage can range from transient elevations in serum aminotransferases to more severe, acute hepatitis. The onset of hepatic injury typically occurs within the first three months of administration. Co-administration with other antituberculosis drugs, such as rifampicin, can increase the risk of hepatotoxicity.

Q4: Are there strategies to mitigate the adverse effects of this compound?

A4: Yes, several strategies are under investigation. The development of "booster" compounds that enhance the efficacy of this compound may allow for the use of lower, less toxic doses. Additionally, novel drug delivery systems, such as pulmonary administration via nanoparticles, are being explored to target the drug to the site of infection and reduce systemic exposure.

Q5: Is this compound considered a carcinogen in long-term studies?

A5: Based on a 78-week bioassay conducted by the National Toxicology Program, this compound was not found to be carcinogenic in Fischer 344 rats or B6C3F1 mice under the conditions of the study.

Troubleshooting Guides

Issue: Abnormal Thyroid Function Tests

Symptoms: In animal models, this may manifest as changes in weight, activity levels, or coat condition. Biochemical analysis will show elevated TSH and decreased T3/T4 levels.

Possible Cause: this compound-induced inhibition of thyroid hormone synthesis or interference with thyroid hormone receptor signaling.

Troubleshooting Steps:

  • Confirm Baseline: Ensure that baseline thyroid hormone levels were established before the commencement of the study.

  • Monitor Regularly: Implement regular monitoring of TSH, T3, and T4 levels throughout the study period.

  • Dose-Response Assessment: If feasible within the study design, assess if the severity of hypothyroidism is dose-dependent.

  • Consider Thyroid Hormone Supplementation: In some cases, co-administration of levothyroxine may be considered to maintain euthyroid status, though this may be a confounding factor depending on the study's objectives.

Issue: Elevated Liver Enzymes

Symptoms: Elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in serum. Histopathological examination may reveal liver damage.

Possible Cause: Drug-induced liver injury (DILI) caused by this compound.

Troubleshooting Steps:

  • Establish Baseline: Obtain baseline liver function tests before initiating this compound administration.

  • Frequent Monitoring: Monitor liver enzymes regularly (e.g., every 2-4 weeks) during the initial phase of the study, as this is when hepatotoxicity is most likely to develop.

  • Dose Evaluation: Determine if hepatotoxicity is dose-related. A dose reduction may be necessary if permitted by the experimental design.

  • Histopathology: At the end of the study, or if severe hepatotoxicity is suspected, perform a thorough histopathological examination of the liver.

  • Rule out Other Causes: Ensure that other factors, such as diet or co-administered drugs, are not contributing to the liver enzyme elevations.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from long-term in vivo studies with this compound.

Table 1: Carcinogenicity Bioassay of this compound in Rodents

ParameterFischer 344 RatsB6C3F1 Mice
Animal Strain Fischer 344B6C3F1
Number of Animals 35 per sex per group34-35 per sex per group
Dosing Regimen 1,500 or 3,000 ppm in feed1,000 or 2,000 ppm in feed
Duration 78 weeks78 weeks
Key Observations Lower mean body weights in treated groups compared to controls.Lower mean body weights in treated groups compared to controls.
Carcinogenic Potential Not carcinogenic under the study conditions.Not carcinogenic under the study conditions.

Table 2: this compound-Induced Hypothyroidism in Male Wistar Rats

ParameterControl GroupThis compound Group
Animal Strain Male Wistar RatsMale Wistar Rats
Number of Animals Not specifiedNot specified
Dosing Regimen Vehicle (distilled water)15 mg/kg/day, orally
Duration 12 weeks12 weeks
TSH Levels (at 12 weeks) No significant changeSignificant increase from baseline
T4 Levels (at 12 weeks) No significant changeDecreasing trend from baseline

Experimental Protocols

Protocol 1: Assessment of Carcinogenicity in Rodents (Adapted from NTP TR-46)

Objective: To assess the carcinogenic potential of this compound in a long-term bioassay.

Materials:

  • Fischer 344 rats and B6C3F1 mice

  • This compound

  • Standard laboratory animal feed

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for a minimum of two weeks prior to the start of the study.

  • Group Allocation: Randomly assign animals to control and treatment groups (n=35 per sex per group for rats; n=34-35 per sex per group for mice).

  • Diet Preparation: Prepare diets containing this compound at concentrations of 1,500 and 3,000 ppm for rats and 1,000 and 2,000 ppm for mice. The control group receives the basal diet without the test article.

  • Administration: Provide the prepared diets to the respective groups ad libitum for 78 weeks.

  • Clinical Observations: Conduct and record clinical observations at least once daily.

  • Body Weight and Food Consumption: Measure and record body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.

  • Necropsy and Histopathology: At the end of the 78-week treatment period, perform a complete necropsy on all animals. Collect a comprehensive set of tissues from all animals, preserve them in 10% neutral buffered formalin, process for histopathological examination, and have them evaluated by a qualified pathologist.

Protocol 2: Induction and Assessment of Hypothyroidism in Rats

Objective: To evaluate the effect of long-term this compound administration on thyroid function in rats.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., distilled water)

  • ELISA kits for TSH and T4

  • Blood collection supplies

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the experimental conditions for at least one week.

  • Group Assignment: Randomly divide the rats into a control group and an this compound treatment group.

  • Dosing: Administer this compound orally at a dose of 15 mg/kg/day to the treatment group for 12 weeks. The control group receives the vehicle.

  • Blood Sampling: Collect blood samples from the retro-orbital sinus or another appropriate site at baseline (week 0), and at specified time points during the study (e.g., week 8 and week 12).

  • Hormone Analysis: Separate serum from the collected blood samples and measure the concentrations of TSH and T4 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Statistically analyze the differences in TSH and T4 levels between the control and treatment groups at each time point.

Visualizations

Ethionamide_Adverse_Effects_Workflow cluster_study_design Long-Term In Vivo Study Design cluster_adverse_effects Adverse Effect Troubleshooting cluster_mitigation Mitigation Strategies Start Study Initiation Dosing This compound Administration (Chronic Dosing) Start->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Sampling Biological Sampling (Blood, Tissues) Monitoring->Sampling Hypothyroidism Hypothyroidism Detected (Elevated TSH, Low T4) Monitoring->Hypothyroidism Hepatotoxicity Hepatotoxicity Detected (Elevated Liver Enzymes) Monitoring->Hepatotoxicity GI_Toxicity Gastrointestinal Distress (Weight Loss, Reduced Food Intake) Monitoring->GI_Toxicity Endpoint Terminal Procedures (Necropsy, Histopathology) Sampling->Endpoint Dose_Reduction Dose Reduction/ Adjustment Hypothyroidism->Dose_Reduction Boosters Co-administration with Boosters Hypothyroidism->Boosters Delivery_System Alternative Delivery (e.g., Pulmonary) Hypothyroidism->Delivery_System Hepatotoxicity->Dose_Reduction Hepatotoxicity->Boosters Hepatotoxicity->Delivery_System GI_Toxicity->Dose_Reduction GI_Toxicity->Boosters GI_Toxicity->Delivery_System

Caption: Troubleshooting workflow for this compound-induced adverse effects.

Ethionamide_Hypothyroidism_Pathway This compound This compound TPO Thyroid Peroxidase (Iodine Organification) This compound->TPO Inhibits TR Thyroid Hormone Receptors (TRα/TRβ) This compound->TR Potentially Interacts with Thyroid_Gland Thyroid Gland TH_Synthesis Thyroid Hormone (T3/T4) Synthesis TPO->TH_Synthesis Catalyzes TH_Synthesis->TR Activates Systemic_Effects Systemic Physiological Effects TR->Systemic_Effects Regulates

Caption: Proposed mechanism of this compound-induced hypothyroidism.

References

Technical Support Center: The Impact of Efflux Pumps on Ethionamide Efficacy in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the role of efflux pumps in Ethionamide efficacy against mycobacteria. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the mechanism of action for this compound (ETH)?

A1: this compound is a prodrug, meaning it requires activation within the mycobacterial cell to become effective. The bacterial enzyme EthA, a monooxygenase, activates ETH.[1] Once activated, it inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2] Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.[1]

Q2: How do efflux pumps contribute to this compound resistance?

A2: Efflux pumps are membrane proteins that actively transport substances, including antibiotics like this compound, out of the bacterial cell.[3] This reduces the intracellular concentration of the drug, preventing it from reaching its target, InhA. Overexpression of certain efflux pump genes has been observed in drug-resistant Mycobacterium tuberculosis isolates and can contribute to a multidrug-resistant phenotype.

Q3: Which specific efflux pumps in Mycobacterium tuberculosis are associated with this compound resistance?

A3: Several putative efflux pumps have been implicated in resistance to anti-tuberculosis drugs. While direct evidence for specific this compound efflux is still an active area of research, overexpression of genes encoding pumps like Mmr, P55 (Rv1410c), EfpA, Stp, DrrA, and DrrB has been noted in resistant strains, suggesting a potential role in ETH efflux. Suboptimal exposure to this compound has been shown to lead to efflux pump-mediated acquired drug resistance.

Experimental Design

Q4: I am not seeing a significant difference in this compound MIC after adding an efflux pump inhibitor. What could be the reason?

A4: There are several possibilities:

  • The primary resistance mechanism may not be efflux. The strain you are testing might have mutations in the ethA gene (preventing ETH activation) or the inhA gene (the drug target), which are common causes of high-level resistance.

  • The chosen inhibitor is not effective against the specific pump. Not all inhibitors work on all efflux pumps. You may need to screen a panel of inhibitors like verapamil, chlorpromazine (CPZ), thioridazine (TZ), and carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • The inhibitor concentration is not optimal. The concentration of the efflux pump inhibitor should be carefully chosen. It needs to be high enough to inhibit the pump but not so high that it affects bacterial viability on its own. It is recommended to use inhibitors at ½ their MIC.

  • The level of efflux pump overexpression is low. If the contribution of efflux to the overall resistance is minor, the effect of an inhibitor may be difficult to detect.

Q5: My this compound MIC results are inconsistent across experiments. Why is this happening?

A5: this compound susceptibility testing is known to be challenging for several reasons:

  • Thermolability: The drug is sensitive to heat, and its potency can be reduced during the preparation of media, especially in methods requiring inspissation.

  • Prolonged Incubation: The long incubation times required for M. tuberculosis can lead to the degradation of the drug.

  • Narrow Therapeutic Window: The MIC of this compound is very close to its therapeutic index, making the distinction between susceptible and resistant isolates difficult.

  • Technical Errors: Inconsistencies in inoculum preparation, incubation conditions, and interpretation can lead to variable results. Discrepancies have been noted even when testing the standard H37Rv strain.

Troubleshooting Guides

Ethidium Bromide (EtBr) Accumulation Assay

Issue: Low fluorescence signal or no difference in EtBr accumulation between the test strain and the control.

Possible Cause Troubleshooting Step
Incorrect EtBr Concentration Determine the MIC of EtBr for your strain first. Use a sub-inhibitory concentration (e.g., ½ MIC) for the accumulation assay.
Cell Viability Issues Ensure the bacterial culture is in the mid-logarithmic growth phase (OD600 of 0.6-0.8) before starting the assay. Confirm that the concentrations of any efflux pump inhibitors used are not bactericidal.
Instrument Settings Not Optimized Calibrate your fluorometer or real-time PCR machine for the excitation and emission wavelengths of EtBr bound to DNA.
Insufficient Incubation Time Monitor fluorescence over a sufficient period (e.g., 60 minutes) to observe the accumulation kinetics.

Issue: High background fluorescence.

Possible Cause Troubleshooting Step
Media Autofluorescence Use a minimal, non-fluorescent buffer like PBS for the final resuspension and measurement steps.
Excess Extracellular EtBr Ensure cells are properly washed and resuspended in an EtBr-free solution before measuring efflux.
Minimum Inhibitory Concentration (MIC) Determination for this compound

Issue: Wide variation in MIC values for the same strain.

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound stock solutions for each experiment. If using solid media like Löwenstein-Jensen, be mindful of potential degradation during media preparation.
Inoculum Inconsistency Prepare the bacterial inoculum carefully to ensure a standardized cell density and avoid clumping.
Methodological Differences Be aware that different methods (e.g., MGIT 960, microbroth dilution, agar proportion) can yield different critical concentrations and results. Stick to one validated method for consistency.

Quantitative Data Summary

Table 1: this compound MICs in the Presence of Efflux Pump Inhibitors
OrganismMethodEfflux Pump InhibitorFold Decrease in MICReference
M. tuberculosis (INH-Resistant Isolates)REMAVerapamil (VER)2 to 16-fold
M. tuberculosis (INH-Resistant Isolates)REMACCCP2 to 4-fold
M. tuberculosis (INH-Resistant Isolates)REMAChlorpromazine (CPZ)2 to 4-fold
Table 2: Overexpression of Efflux Pump Genes in Drug-Resistant M. tuberculosis
GeneEfflux PumpFold Increase in Expression (>4-fold)Reference
drrAABCObserved in 7 of 21 M/XDR-TB isolates
stpMFSObserved in 5 of 21 M/XDR-TB isolates
drrBABCObserved in 3 of 21 M/XDR-TB isolates
pstBMFSIncreased expression in clinical drug-resistant isolates
Rv1258cABC (Tap-like)Overexpressed upon isoniazid exposure
Rv1410c (P55)MFSOverexpressed upon isoniazid exposure

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay

This method assesses the activity of efflux pumps by measuring the intracellular accumulation of the fluorescent substrate EtBr.

  • Preparation:

    • Grow mycobacterial strains in 10 mL of Middlebrook 7H9 medium with appropriate supplements to mid-log phase (OD600 of 0.6–0.8).

    • Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Accumulation Phase:

    • Prepare a solution of EtBr in PBS at a sub-inhibitory concentration (e.g., 0.125 to 0.5 µg/mL).

    • If testing inhibitors, prepare solutions of the inhibitor (e.g., verapamil) at a non-bactericidal concentration (e.g., ½ MIC).

    • In a 96-well black plate or PCR tubes, combine the bacterial suspension with the EtBr solution (and inhibitor, if applicable).

    • Place the plate in a real-time fluorometer or qPCR machine.

  • Data Acquisition:

    • Measure fluorescence in real-time every 60 seconds for 60 minutes at 37°C.

    • Increased fluorescence over time, especially in the presence of an inhibitor, indicates efflux pump inhibition and subsequent EtBr accumulation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL.

    • Grow a mycobacterial culture to mid-log phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the plate containing the this compound dilutions.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 7-14 days.

    • To determine the MIC, a resazurin solution can be added to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

Visualizations

Ethionamide_Activation_and_Efflux cluster_outside Extracellular cluster_cell Mycobacterial Cell ETH_out This compound (ETH) ETH_in ETH ETH_out->ETH_in Uptake EthA EthA (Activator) ETH_in->EthA Activation Efflux_Pump Efflux Pump (e.g., P55, Mmr) ETH_in->Efflux_Pump Transport Activated_ETH Activated ETH EthA->Activated_ETH EthR EthR (Repressor) EthR->EthA Repression InhA InhA Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Efflux_Pump->ETH_out Efflux

Caption: this compound activation pathway and the role of efflux pumps.

EtBr_Assay_Workflow start Start: Mid-log phase mycobacterial culture wash Wash and resuspend cells in PBS to OD600=0.4 start->wash prepare_plate Aliquot cells into 96-well plate wash->prepare_plate add_reagents Add EtBr ± Efflux Inhibitor prepare_plate->add_reagents measure Measure fluorescence in real-time (60 min at 37°C) add_reagents->measure analyze Analyze data: Compare fluorescence curves measure->analyze

Caption: Experimental workflow for the Ethidium Bromide accumulation assay.

Troubleshooting_MIC decision decision issue Issue: Inconsistent this compound MIC Results decision1 Are drug stocks and media fresh? issue->decision1 Check decision2 Is inoculum preparation standardized? decision1->decision2 Yes action1 Prepare fresh this compound stock. Use freshly prepared media. decision1->action1 No decision3 Is the susceptibility testing method consistent? decision2->decision3 Yes action2 Ensure consistent cell density (McFarland standard) and avoid clumps. decision2->action2 No action1->decision2 success Results should improve. If not, consider strain heterogeneity. decision3->success Yes action3 Use the same validated method (e.g., broth microdilution) for all tests. decision3->action3 No action2->decision3 action3->success

Caption: Troubleshooting flowchart for inconsistent this compound MIC results.

References

Refinement of experimental protocols to minimize Ethionamide degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of experimental protocols to minimize Ethionamide (ETH) degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a second-line anti-tuberculosis drug. It is a prodrug, meaning it requires activation within the body, or in some experimental systems, to become effective. Its stability is a significant concern because it is susceptible to degradation under various common laboratory conditions, including exposure to certain pH levels, temperatures, and light. Degradation can lead to a loss of activity and the formation of inactive byproducts, which can compromise the accuracy and reproducibility of experimental results.

Q2: What are the main degradation pathways of this compound?

A2: The primary metabolic activation pathway of this compound involves its oxidation to this compound-S-oxide, which is the active form of the drug. However, this active metabolite and the parent drug can further degrade into several inactive products. The main degradation pathways include hydrolysis (under acidic or basic conditions) and oxidation. Key degradation products that have been identified include 2-ethyl-4-cyanopyridine and 2-ethyl-4-pyridinecarboxamide. The presence of oxidizing agents can lead to complete degradation of the compound.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the stability of this compound, it is crucial to follow proper preparation and storage procedures.

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.

  • Preparation: To aid dissolution, you can warm the solution gently to 37°C for about 10 minutes and/or use an ultrasonic bath.

  • Storage: Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the optimal conditions for using this compound in in-vitro assays, such as cell culture experiments?

A4: this compound is known to be thermolabile, meaning it degrades at higher temperatures. During incubation at 37°C in culture media, a significant loss of activity can occur. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. When adding this compound to your assay, minimize its exposure to light and elevated temperatures before it reaches the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in in-vitro assays. Degradation of this compound in the working solution or during the experiment.- Prepare fresh working solutions of this compound from a frozen stock solution for each experiment.- Minimize the time the working solution is kept at room temperature or 37°C before being added to the assay.- Consider the stability of this compound in your specific culture medium over the time course of your experiment. For long-term experiments, it may be necessary to replenish the this compound-containing medium.
Appearance of unexpected peaks in HPLC analysis of this compound samples. Formation of degradation products due to improper sample handling or storage.- Ensure samples are processed promptly and stored at appropriate low temperatures (-20°C or -80°C) if not analyzed immediately.- Protect samples from light during handling and storage.- Review the pH of your sample and mobile phase, as both acidic and basic conditions can cause hydrolysis.
Low recovery of this compound during sample extraction. Degradation of this compound during the extraction process.- Keep samples on ice throughout the extraction procedure.- Minimize the exposure of the sample to strong acids or bases.- If possible, use deoxygenated solvents to minimize oxidative degradation.
Variability in results between different batches of this compound. The purity of the starting material may vary, or degradation may have occurred during storage.- Always use high-purity, well-characterized this compound.- Store the solid compound in a cool, dark, and dry place as recommended by the supplier.- Periodically check the purity of your stock material using a validated analytical method like HPLC.

Data on this compound Degradation

The stability of this compound is significantly influenced by pH, temperature, and the presence of oxidizing agents. The following table summarizes the percentage of this compound remaining after exposure to various stress conditions.

Stress ConditionTimeTemperature% this compound RemainingReference
0.1 N HCl--97.6%[1]
1.0 N HCl--87.3%[1]
0.1 N NaOH--98.1%[1]
1.0 N NaOH--88.9%[1]
3% Hydrogen Peroxide-Room Temperature90.1%[1]
10% Hydrogen Peroxide-Room Temperature84.4%
Distilled Water--99.4%
Heat120 min80.0°C98.3%
Sunlight24 h-98.7%
Incubation in Test Medium~7 days37°C~50%

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • To facilitate dissolution, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.

    • Vortex briefly to ensure the solution is homogeneous.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials to protect from light and prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Protocol for Minimizing Degradation During In-Vitro Assays
  • Materials:

    • Prepared this compound stock solution (from the protocol above)

    • Pre-warmed cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired working concentration using pre-warmed cell culture medium. Perform serial dilutions if necessary. Prepare the working solution as close to the time of use as possible.

    • Gently mix the working solution by inverting the tube or flicking it. Avoid vigorous vortexing to prevent the introduction of excess oxygen.

    • Immediately add the required volume of the working solution to the cell culture plates.

    • For experiments with long incubation times (e.g., several days), consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to maintain a consistent drug concentration, as this compound can degrade at 37°C over time.

Visualizing this compound Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound and a recommended experimental workflow to minimize its degradation.

Ethionamide_Degradation_Pathway cluster_degradation Degradation Pathways ETH This compound ETH_SO This compound-S-oxide (Active) ETH->ETH_SO Oxidation (Activation) Degradation_Products Inactive Degradation Products ETH->Degradation_Products Hydrolysis (Acid/Base), Oxidation ETH_SO->Degradation_Products Further Degradation Cyanopyridine 2-ethyl-4-cyanopyridine Degradation_Products->Cyanopyridine Carboxamide 2-ethyl-4-pyridinecarboxamide Degradation_Products->Carboxamide

This compound activation and degradation pathways.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In-Vitro Assay Workflow start Weigh this compound Powder dissolve Dissolve in DMSO (Warm/Sonicate if needed) start->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot (Protect from light) store->thaw Day of Experiment dilute Prepare Fresh Working Solution in Pre-warmed Medium thaw->dilute add Immediately Add to Assay Plate dilute->add incubate Incubate at 37°C (Replenish if needed for long assays) add->incubate

Workflow for minimizing this compound degradation.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Ethionamide and Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two critical anti-tuberculosis drugs: Ethionamide (ETH) and Isoniazid (INH). Both are cornerstone therapies, particularly in the context of drug-resistant Mycobacterium tuberculosis (Mtb) infections. Understanding their distinct activation pathways and their common molecular target is paramount for the development of novel therapeutics and strategies to combat resistance.

Overview of Mechanism of Action

Both this compound and Isoniazid are prodrugs, meaning they require activation by mycobacterial enzymes to exert their bactericidal effects.[1][2] Once activated, they ultimately target the same enzyme, the enoyl-acyl carrier protein reductase (InhA), which is a key component of the fatty acid synthase-II (FAS-II) system.[3][4] This system is essential for the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are a unique and critical component of the mycobacterial cell wall.[2] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death.

Despite sharing a common target, the activation pathways for this compound and Isoniazid are distinct, involving different enzymes. This difference is a crucial factor in their clinical application and in the patterns of drug resistance observed in Mtb.

Comparative Data on Efficacy and Inhibition

The following table summarizes key quantitative data comparing the in vitro efficacy of this compound and Isoniazid against M. tuberculosis and the inhibitory potential of their activated forms against their common target, InhA.

ParameterThis compound (ETH)Isoniazid (INH)Reference(s)
Activating Enzyme EthA (a monooxygenase)KatG (a catalase-peroxidase)
Molecular Target Enoyl-acyl carrier protein reductase (InhA)Enoyl-acyl carrier protein reductase (InhA)
Active Form ETH-NAD adductINH-NAD adduct
MIC for susceptible M. tuberculosis 0.3 - 1.25 µg/mL0.025 - 0.05 µg/mL
Inhibitory Constant (Ki) against InhA Nanomolar range0.75 ± 0.08 nM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches to study these drugs, the following diagrams are provided.

Ethionamide_Activation_and_Action cluster_activation Drug Activation cluster_inhibition Target Inhibition This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_ETH Activated this compound (e.g., S-oxide) EthA->Activated_ETH ETH_NAD ETH-NAD Adduct Activated_ETH->ETH_NAD NAD NAD+ NAD->ETH_NAD InhA InhA (Enoyl-ACP Reductase) ETH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to Isoniazid_Activation_and_Action cluster_activation Drug Activation cluster_inhibition Target Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NADH NADH NADH->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to Experimental_Workflow cluster_mic MIC Determination cluster_inhibition_assay InhA Inhibition Assay Mtb_Culture M. tuberculosis Culture Incubation Incubation Mtb_Culture->Incubation Drug_Dilutions Serial Drug Dilutions (ETH or INH) Drug_Dilutions->Incubation MIC_Reading MIC Reading (e.g., Resazurin Assay) Incubation->MIC_Reading Purified_InhA Purified InhA Enzyme Assay Enzymatic Assay (Spectrophotometry) Purified_InhA->Assay Activated_Adducts ETH-NAD or INH-NAD Adducts Activated_Adducts->Assay Substrate Substrate (e.g., DD-CoA) Substrate->Assay IC50_Ki Determine IC50 / Ki Assay->IC50_Ki

References

A Head-to-Head Comparison of Ethionamide and Prothionamide in the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thioamides ethionamide and prothionamide, two essential second-line drugs in the treatment of multidrug-resistant tuberculosis (MDR-TB). While structurally similar and often used interchangeably, subtle differences in their efficacy and tolerability have been reported. This document synthesizes findings from head-to-head clinical studies, outlines contemporary experimental protocols for their evaluation, and illustrates their shared mechanism of action.

Comparative Efficacy and Tolerability

This compound and prothionamide have been the subject of several head-to-head clinical trials, primarily conducted before 1970. A systematic review of these studies indicates a comparable efficacy profile, with prothionamide demonstrating a potentially more favorable tolerability profile.[1] The quantitative data from these studies are summarized below.

Table 1: Comparison of Sputum Conversion Rates

Study (Year)Drug RegimenThis compound Sputum Conversion RateProthionamide Sputum Conversion RateNotes
Japanese Study (1968)Streptomycin + Isoniazid + this compound/Prothionamide98%96%Daily dosage of 500 mg for both thioamides.[2]
Anastasatu et al. (1969)Cycloserine + Viomycin + this compound/Prothionamide45%70%The small sample size may limit the statistical significance of this finding.

Table 2: Comparison of Adverse Events

Study (Year)This compound Adverse Event RateProthionamide Adverse Event RateKey Findings
Chambatte et al. (1965)76% reported poor tolerability38% reported poor tolerabilityProthionamide was significantly better tolerated.
Japanese Study (1968)75%60%The rate of adverse events was statistically higher in the this compound group.[2]
British Tuberculosis Association (1968)50% (gastric intolerance)32% (gastric intolerance)The difference in gastric intolerance was not statistically significant. Minor adverse events were more frequent with prothionamide, while severe side-effects were more common with this compound.[2]
Anastasatu et al. (1969)46% (gastric intolerance)23% (gastric intolerance)Treatment interruption due to gastric intolerance was higher with this compound.
Verbist et al. (1970)Poorer tolerability profileBetter tolerability profile, but more frequent liver toxicityProthionamide was better tolerated overall, but associated with a higher incidence of increased serum transaminases.[2]

Mechanism of Action: A Shared Pathway

This compound and prothionamide are both prodrugs, meaning they require activation within the mycobacterium to exert their antibacterial effect. Their mechanism of action is identical, targeting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Mechanism of Action of this compound and Prothionamide ETH_PRO This compound (ETH) / Prothionamide (PRO) EthA EthA (Monooxygenase) ETH_PRO->EthA Activation Activated_Drug Activated ETH/PRO Metabolite EthA->Activated_Drug InhA InhA (Enoyl-ACP reductase) Activated_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Mechanism of Action of this compound and Prothionamide

Experimental Protocols

In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C.

  • The bacterial suspension is adjusted to a McFarland turbidity standard of 1.0, and then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilution Series:

  • A serial two-fold dilution of this compound or prothionamide is prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • A growth control well (no drug) and a sterility control well (no bacteria) are included.

3. Incubation:

  • The prepared mycobacterial inoculum is added to each well.

  • The microplate is sealed and incubated at 37°C for 7 to 14 days.

4. MIC Determination:

  • The MIC is determined as the lowest drug concentration at which there is no visible growth of M. tuberculosis. This can be assessed visually or by using a colorimetric indicator such as resazurin.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drugs.

1. Infection of Mice:

  • BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

2. Acclimatization and Treatment Initiation:

  • Mice are allowed to acclimatize for a specified period (e.g., 2-4 weeks) to allow the infection to become established.

  • Treatment is initiated with daily oral gavage of this compound, prothionamide, or a vehicle control.

3. Monitoring:

  • Mice are monitored daily for clinical signs of illness and weighed regularly.

4. Assessment of Bacterial Load:

  • At selected time points during and after treatment, cohorts of mice are euthanized.

  • Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • After incubation at 37°C for 3-4 weeks, CFU are counted to determine the bacterial load in each organ.

5. Data Analysis:

  • The efficacy of the drugs is determined by comparing the reduction in bacterial load in the treated groups to the vehicle control group.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparative efficacy study of this compound and prothionamide.

Experimental Workflow: Head-to-Head Efficacy Study cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Murine Model) MIC_ETH MIC Determination (this compound) Compare_MIC Compare In Vitro Activity MIC_ETH->Compare_MIC MIC_PRO MIC Determination (Prothionamide) MIC_PRO->Compare_MIC Infection Aerosol Infection of Mice with M. tuberculosis Compare_MIC->Infection Inform In Vivo Dosing Group_Assignment Random Assignment to Treatment Groups Infection->Group_Assignment Treatment Daily Oral Gavage: - Vehicle Control - this compound - Prothionamide Group_Assignment->Treatment Bacterial_Load Determine CFU in Lungs and Spleen Treatment->Bacterial_Load Final_Analysis Statistical Analysis and Efficacy Comparison Bacterial_Load->Final_Analysis

Typical Experimental Workflow

References

Validating Ethionamide's Inhibition of Mycolic Acid Synthesis: A Comparative Guide Using Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethionamide and its alternatives that target the crucial mycolic acid synthesis pathway in Mycobacterium tuberculosis. The information presented herein is supported by experimental data and detailed protocols to assist researchers in the validation and evaluation of antimycobacterial compounds.

Introduction to Mycolic Acid Synthesis Inhibition

Mycolic acids are long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, rendering them impermeable to many antibiotics and contributing to their virulence. The biosynthetic pathway of mycolic acids is a well-validated target for several key antitubercular drugs. This guide focuses on this compound, a second-line antitubercular agent, and compares its activity with other compounds that disrupt this essential pathway.

Mechanism of Action: this compound and Alternatives

This compound (ETH) is a prodrug that requires activation by the mycobacterial monooxygenase EthA.[1] Once activated, it forms an adduct with NAD+ which then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.

Several other drugs also target the mycolic acid biosynthesis pathway, offering alternative mechanisms for combating M. tuberculosis. These include:

  • Isoniazid (INH): A first-line antitubercular drug that is also a prodrug activated by the catalase-peroxidase KatG. The activated form of INH also inhibits InhA.[1]

  • Isoxyl (ISO): A thiourea compound that, like this compound and Isoniazid, inhibits mycolic acid synthesis. However, its primary target is believed to be the dehydratase step in the FAS-II elongation cycle.

  • Thiolactomycin (TLM): This natural product is a reversible inhibitor of the β-ketoacyl-ACP synthases (KasA and KasB), which are also essential components of the FAS-II system.[2][3]

  • Triclosan (TCS): A broad-spectrum antimicrobial agent that directly inhibits InhA without the need for prior activation.

The following diagram illustrates the activation and mechanism of action of this compound.

Ethionamide_Mechanism Ethionamide_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall_Integrity Radiolabeling_Workflow cluster_culture Cell Culture and Treatment cluster_extraction Extraction and Preparation cluster_analysis Analysis Culture Mid-log phase M. tuberculosis culture Treatment Incubate with inhibitor and [14C]acetate Culture->Treatment Harvest Harvest and wash cells Treatment->Harvest Lipid_Extraction Total lipid extraction Harvest->Lipid_Extraction Saponification Saponification to release fatty acids Lipid_Extraction->Saponification Mycolic_Acid_Extraction Acidification and ether extraction Saponification->Mycolic_Acid_Extraction Methylation Derivatization to Mycolic Acid Methyl Esters (MAMEs) Mycolic_Acid_Extraction->Methylation TLC Thin-Layer Chromatography (TLC) of MAMEs Methylation->TLC Autoradiography Autoradiography to visualize radiolabeled MAMEs TLC->Autoradiography Quantification Scintillation counting to quantify inhibition Autoradiography->Quantification

References

Cross-Resistance Patterns Between Ethionamide and Isoniazid in Clinical Isolates of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ethionamide (ETH) and isoniazid (INH), both crucial drugs in the treatment of tuberculosis (TB), exhibit complex cross-resistance patterns that pose a significant challenge to effective patient management, particularly in cases of multidrug-resistant TB (MDR-TB). Understanding the molecular underpinnings of this cross-resistance is paramount for the development of rapid diagnostic tools and novel therapeutic strategies. This guide provides a comprehensive comparison of the resistance mechanisms, supported by experimental data from clinical isolates, to inform researchers, scientists, and drug development professionals.

Mechanisms of Action and Resistance

Isoniazid, a cornerstone of first-line TB therapy, and this compound, a key second-line drug, are both pro-drugs that require activation within the mycobacterial cell to exert their bactericidal effects. While they are activated by different enzymes, they ultimately converge on the same molecular target, the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[1][2][3][4]

  • Isoniazid (INH): Activated by the catalase-peroxidase enzyme KatG. The activated form of INH forms an adduct with NAD+, which then inhibits InhA.[1]

  • This compound (ETH): Activated by the monooxygenase EthA. Similar to INH, the activated ETH forms an adduct with NAD+ that targets and inhibits InhA.

Resistance to these drugs can arise through several mechanisms, primarily involving mutations in the genes encoding the activating enzymes or the common target.

Key Genes Involved in Resistance:

  • katG: Mutations in this gene are the most common cause of INH resistance, particularly high-level resistance. The KatG S315T substitution is found in a large percentage of INH-resistant clinical isolates. As KatG is specific to INH activation, mutations in this gene do not confer resistance to ETH.

  • ethA: Mutations in ethA lead to a loss of EthA function, preventing the activation of ETH and thus causing resistance. These mutations are a major mechanism of ETH resistance.

  • inhA (and its promoter region): Mutations in the structural gene for InhA or, more commonly, in its promoter region can lead to cross-resistance to both INH and ETH. Promoter mutations, such as the c-15t substitution, result in the overexpression of InhA, which can titrate the activated drug adducts, leading to low-level resistance to both drugs. Missense mutations within the inhA coding region can also confer resistance by altering the drug binding site.

Comparative Analysis of Resistance Profiles

The genetic basis of resistance significantly influences the level of resistance observed in clinical isolates. The following table summarizes the common mutation patterns and their associated resistance phenotypes.

Gene(s) with Mutation(s)Isoniazid (INH) Resistance LevelThis compound (ETH) Resistance LevelCross-ResistancePrevalence in INH-Resistant IsolatesPrevalence in ETH-Resistant Isolates
katG HighSusceptibleNoHigh (up to 94% for S315T)Low (no direct association)
inhA promoter (e.g., c-15t)LowLow to IntermediateYesModerate (up to 35%)High (up to 62% for inhA gene/promoter)
inhA coding region (e.g., S94A)Low to HighHighYesRareModerate
ethA SusceptibleHighNoLow (no direct association)High (up to 47%)
katG + inhA promoter HighLow to IntermediateYesVariesVaries

Experimental Protocols

Accurate determination of drug susceptibility and resistance mechanisms relies on robust and standardized experimental procedures.

Drug Susceptibility Testing (DST)

Phenotypic DST is the gold standard for determining the resistance of M. tuberculosis isolates to antimicrobial agents.

  • Agar Proportion Method: This is a widely used reference method. The critical concentration for INH is typically 0.2 µg/mL, and for ETH, it can vary, with the WHO recommending 40 µg/mL on Löwenstein-Jensen medium. An isolate is considered resistant if the number of colony-forming units (CFUs) growing on the drug-containing medium is ≥1% of the CFUs growing on the drug-free control.

  • Automated Liquid Culture Systems (e.g., BACTEC™ MGIT™ 960): These systems provide a more rapid determination of susceptibility. A critical concentration of 5 µg/mL is often used for ETH in the MGIT 960 system.

  • Microtiter Plate-Based Assays (e.g., Sensititre™ MycoTB): These plates allow for the determination of minimum inhibitory concentrations (MICs) for a range of drugs simultaneously.

Molecular Analysis

Genotypic methods are increasingly used for the rapid detection of resistance-conferring mutations.

  • DNA Sequencing: Sanger sequencing or whole-genome sequencing (WGS) of target genes (katG, inhA, ethA) is used to identify specific mutations associated with resistance.

  • Line Probe Assays (e.g., GenoType MTBDRplus): These commercially available assays can simultaneously detect common mutations associated with resistance to INH and rifampicin. Some versions also include probes for detecting inhA promoter mutations, which can indicate potential ETH cross-resistance.

  • Real-Time PCR-based assays (e.g., Xpert MTB/RIF): While primarily focused on rifampicin resistance, newer versions and other PCR-based assays can detect mutations in genes associated with INH resistance.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes can aid in understanding the complex relationships in ETH-INH cross-resistance.

Resistance_Pathways cluster_INH Isoniazid (INH) Pathway cluster_ETH This compound (ETH) Pathway cluster_Target Common Target cluster_Resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition ETH This compound (Prodrug) EthA EthA ETH->EthA Activation Activated_ETH Activated ETH-NAD Adduct EthA->Activated_ETH Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid KatG_mut katG mutation (No INH activation) KatG_mut->KatG Impacts EthA_mut ethA mutation (No ETH activation) EthA_mut->EthA Impacts InhA_mut inhA mutation (Altered target) InhA_mut->InhA Impacts InhA_promo_mut inhA promoter mutation (InhA overexpression) InhA_promo_mut->InhA Impacts

Caption: Molecular pathways of INH and ETH activation and their common target, InhA.

Experimental_Workflow start Clinical Isolate (M. tuberculosis) culture Culture and Isolation start->culture phenotypic_dst Phenotypic DST (Agar Proportion / MGIT) culture->phenotypic_dst dna_extraction DNA Extraction culture->dna_extraction data_analysis Data Analysis and Correlation phenotypic_dst->data_analysis molecular_analysis Molecular Analysis (Sequencing / LPA) dna_extraction->molecular_analysis molecular_analysis->data_analysis report Resistance Profile Report (INH, ETH, Cross-resistance) data_analysis->report

Caption: Experimental workflow for assessing ETH-INH cross-resistance.

Conclusion

The cross-resistance between this compound and isoniazid is a multifaceted issue primarily driven by mutations in the inhA gene and its promoter region. While mutations in katG lead to high-level INH resistance without affecting ETH susceptibility, the presence of inhA mutations should alert clinicians to the potential for cross-resistance. A comprehensive approach utilizing both phenotypic drug susceptibility testing and molecular analysis is crucial for accurately determining the resistance profiles of clinical isolates. This integrated strategy is essential for guiding appropriate treatment regimens for patients with drug-resistant tuberculosis and for the future development of diagnostics and therapeutics that can circumvent these resistance mechanisms.

References

Synergistic Effects of Ethionamide in Combination with Other Anti-TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethionamide (ETH), a critical second-line anti-tuberculosis (TB) drug, often faces limitations due to its significant side effects and the emergence of drug resistance.[1] This guide provides a comparative analysis of synergistic combinations of this compound with other anti-TB drugs, supported by experimental data. The aim is to offer a comprehensive resource for researchers exploring novel, more effective, and less toxic treatment regimens for tuberculosis.

Introduction to this compound Synergy

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect, which is the inhibition of mycolic acid synthesis.[2][3] The expression of EthA is negatively regulated by the transcriptional repressor EthR.[2] This activation pathway presents a key target for synergistic drug interactions. By enhancing the activation of this compound or targeting parallel pathways, combination therapies can achieve greater efficacy at lower, less toxic doses.

Comparative Analysis of Synergistic Combinations

This section details the synergistic interactions of this compound with various partner drugs, presenting quantitative data from in vitro and in vivo studies.

This compound and EthR Inhibitors ("Boosters")

EthR inhibitors are compounds that block the EthR repressor, leading to increased expression of the EthA enzyme and consequently, enhanced activation of this compound.[2] This represents a targeted approach to potentiating this compound's activity.

Studies have demonstrated that EthR inhibitors can dramatically reduce the Minimum Inhibitory Concentration (MIC) of this compound.

CombinationM. tuberculosis StrainFold MIC Reduction of this compoundFractional Inhibitory Concentration Index (FICI)Reference
This compound + BDM31343H37Rv>10Not Reported
This compound + PPsH37Rv & XDR-TB~10≤0.5 (Synergistic)

FICI values ≤ 0.5 are generally considered synergistic.

Preclinical studies in mouse models of TB have confirmed the in vivo efficacy of this compound boosters.

CombinationMouse ModelTreatment DurationLog10 CFU Reduction in Lungs (vs. ETH alone)Reference
This compound (low dose) + BDM31343BALB/cNot SpecifiedStatistically significant reduction
This compound + PP2SBALB/cNot SpecifiedStatistically significant reduction
This compound and Other Anti-TB Drugs

This compound also exhibits synergy with established anti-TB drugs, although the mechanisms are not always as direct as with EthR inhibitors.

Checkerboard assays have been used to quantify the synergistic effects of this compound with other anti-TB drugs. While specific FICI values for M. tuberculosis are not always readily available in the literature, studies on related mycobacteria suggest synergistic potential.

CombinationMycobacterium StrainFICI ValueInterpretationReference
This compound + RifampinM. intracellulareSynergisticSynergistic
This compound + EthambutolM. intracellulareSynergisticSynergistic
This compound + StreptomycinM. intracellulareSynergisticSynergistic
This compound + ClofazimineM. tuberculosisAdditive to SynergisticPotential Synergy
This compound + BedaquilineM. tuberculosisNot ReportedPotential for interaction

Note: Data from M. intracellulare may not be directly extrapolated to M. tuberculosis, but indicates a high potential for synergy.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms of synergy is crucial for rational drug regimen design.

This compound Activation Pathway and EthR Inhibition

The primary mechanism for boosting this compound's efficacy is through the inhibition of the EthR repressor, which leads to increased activation of the prodrug.

Ethionamide_Activation EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses EthA EthA (Enzyme) ethA_gene->EthA Expresses ETH_active Activated this compound EthA->ETH_active Activates ETH_pro This compound (Prodrug) ETH_pro->EthA Substrate for InhA InhA ETH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Booster EthR Inhibitor ('Booster') Booster->EthR Inhibits

Caption: this compound activation pathway and the mechanism of EthR inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synergy studies.

Checkerboard Assay Protocol for M. tuberculosis

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) and assess drug synergy in vitro.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis H37Rv culture in mid-log phase

  • Stock solutions of this compound and the partner drug

  • Resazurin solution (for viability assessment)

Procedure:

  • Drug Dilution:

    • Prepare serial two-fold dilutions of Drug A (e.g., this compound) horizontally across the plate.

    • Prepare serial two-fold dilutions of Drug B (partner drug) vertically down the plate.

    • The final plate will contain a matrix of drug concentrations.

  • Inoculation:

    • Dilute the M. tuberculosis culture to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well of the 96-well plate with the bacterial suspension.

    • Include a drug-free well as a growth control and a media-only well as a sterility control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Inhibition:

    • Add resazurin solution to each well and incubate for a further 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

  • FICI Calculation:

    • FICI = FIC of Drug A + FIC of Drug B

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_drugs Prepare Drug Dilutions (Drug A horizontal, Drug B vertical) inoculate Inoculate 96-well Plate prep_drugs->inoculate prep_inoculum Prepare M. tuberculosis Inoculum (5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_mic Determine MICs incubate2->read_mic calc_fici Calculate FICI read_mic->calc_fici

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay for M. tuberculosis

This assay assesses the bactericidal or bacteriostatic activity of drug combinations over time.

Materials:

  • Culture flasks or tubes

  • Middlebrook 7H9 broth with OADC

  • M. tuberculosis H37Rv culture in mid-log phase

  • This compound and partner drug at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Middlebrook 7H11 agar plates

Procedure:

  • Inoculation:

    • Inoculate flasks containing 7H9 broth and the drug(s) at specified concentrations with M. tuberculosis to a final density of ~10^6 CFU/mL.

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.

  • CFU Enumeration:

    • Prepare serial dilutions of the collected samples.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

In Vivo Mouse Model of Tuberculosis

The murine model is a standard for evaluating the efficacy of anti-TB drug combinations in a living organism.

Protocol Outline:

  • Infection:

    • Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment:

    • After a pre-treatment period to allow the infection to establish (e.g., 14 days), mice are randomized into treatment groups:

      • Vehicle control

      • This compound alone

      • Partner drug alone

      • This compound + partner drug combination

    • Drugs are typically administered daily by oral gavage for a specified duration (e.g., 4 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on 7H11 agar.

  • Data Analysis:

    • After 3-4 weeks of incubation, CFUs are counted and the bacterial load per organ is calculated.

    • Synergy is demonstrated by a statistically significant greater reduction in CFU in the combination therapy group compared to the single-drug and control groups.

Conclusion

The synergistic combination of this compound with other anti-TB agents, particularly EthR inhibitors, holds significant promise for improving the treatment of tuberculosis. These combinations have the potential to increase efficacy, reduce treatment duration, and mitigate the dose-dependent side effects associated with this compound. Further research into the mechanisms of synergy and well-designed clinical trials are warranted to translate these preclinical findings into improved therapeutic regimens for patients with both drug-susceptible and drug-resistant TB. This guide provides a foundational resource for researchers to compare and build upon existing knowledge in the development of novel this compound-based combination therapies.

References

Comparative Metabolomics of Mycobacterium tuberculosis Treated with Ethionamide and Isoniazid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic impact of two crucial anti-tuberculosis drugs, Ethionamide (ETH) and Isoniazid (INH), on Mycobacterium tuberculosis (M. tb).

Both Isoniazid, a first-line drug, and this compound, a second-line drug, are cornerstone therapies in the fight against tuberculosis. While structurally similar and sharing a common ultimate target, their activation pathways and broader metabolic consequences exhibit key differences. Understanding these differences at the metabolite level is critical for developing more effective treatment strategies and combating drug resistance. This guide synthesizes available experimental data to illuminate the distinct and overlapping metabolic reprogramming induced by these two vital drugs.

Mechanism of Action: A Tale of Two Prodrugs

Isoniazid and this compound are both prodrugs, meaning they require activation by mycobacterial enzymes to become pharmacologically active. While their primary target is the same—the enoyl-acyl carrier protein reductase (InhA) involved in mycolic acid synthesis—their activation mechanisms are distinct.[1]

  • Isoniazid (INH) is activated by the catalase-peroxidase enzyme KatG.[2] This activation leads to the formation of an isonicotinoyl-NAD adduct that potently inhibits InhA.[2]

  • This compound (ETH) is activated by the monooxygenase EthA.[3][4] This results in an active form that, similar to INH, is thought to form an adduct with NAD, which then inhibits InhA.

The inhibition of InhA disrupts the fatty acid synthase-II (FAS-II) system, which is essential for the elongation of fatty acids required for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a waxy, impermeable barrier. Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial cell death.

cluster_INH Isoniazid Activation cluster_ETH This compound Activation cluster_Target Mycolic Acid Synthesis Inhibition INH Isoniazid (Prodrug) KatG KatG INH->KatG Active_INH Activated INH KatG->Active_INH Activation InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition ETH This compound (Prodrug) EthA EthA ETH->EthA Active_ETH Activated ETH EthA->Active_ETH Activation Active_ETH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Culture 1. M. tb Culture (Mid-log phase) Treatment 2. Drug Treatment (INH, ETH, Control) Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Extraction 4. Metabolite Extraction (Solvent Lysis) Harvest->Extraction LCMS 5. LC-MS Analysis (Separation & Detection) Extraction->LCMS Data_Processing 6. Data Processing (Peak Alignment, Normalization) LCMS->Data_Processing Statistical_Analysis 7. Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID 8. Metabolite Identification Statistical_Analysis->Metabolite_ID

References

A Comparative Structural Analysis of Ethionamide and Isoniazid Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH) and ethionamide (ETH) are both critical pro-drugs in the treatment of tuberculosis, sharing a common target but differing in their activation pathways. Resistance to these drugs poses a significant threat to global tuberculosis control. This guide provides a detailed comparative analysis of the structural basis of resistance to INH and ETH, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and development efforts.

Mechanism of Action and Resistance Overview

Isoniazid, a cornerstone of first-line tuberculosis therapy, is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This compound, a second-line drug, is activated by the monooxygenase EthA.[1][2][3] Once activated, both drugs form an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Resistance to both drugs primarily arises through two main structural mechanisms:

  • Impaired Pro-drug Activation: Mutations in the activating enzymes, katG for isoniazid and ethA for this compound, prevent the conversion of the pro-drugs into their active forms.

  • Target Modification or Overexpression: Mutations in the target enzyme gene, inhA, or its promoter region can either reduce the binding affinity of the drug-NAD+ adduct or lead to the overexpression of InhA, effectively titrating the active drug.

Cross-resistance between isoniazid and this compound can occur when the mechanism of resistance involves alterations to their common target, InhA.

Quantitative Analysis of Resistance-Conferring Mutations

The level of resistance, as determined by the Minimum Inhibitory Concentration (MIC), varies significantly depending on the specific mutation. The following tables summarize the quantitative data from various studies, correlating key mutations with MIC values for both isoniazid and this compound.

Table 1: Isoniazid Resistance-Conferring Mutations and Corresponding MIC Values

GeneMutationConsequenceTypical INH MIC Range (µg/mL)Reference
katGSer315ThrImpaired INH activationHigh-level: >1.0 to >256
katGOther missense/deletionsImpaired INH activationVariable, often high-level
inhA promoterc-15tInhA overexpressionLow-level: 0.25 - 4.0
inhAIle21ValAltered InhA-NADH affinityLow to moderate level
inhAIle16ThrAltered InhA-NADH affinityLow to moderate level
inhASer94AlaReduced INH-NAD adduct bindingLow to moderate level

Table 2: this compound Resistance-Conferring Mutations and Corresponding MIC Values

GeneMutationConsequenceTypical ETH MIC Range (µg/mL)Reference
ethAFrameshift/NonsenseLoss of EthA functionHigh-level: ≥50 to >200
ethAMissense mutationsReduced EthA functionHigh-level: ≥50
inhA promoterc-15tInhA overexpressionModerate-level: 10 - 25
inhASer94AlaReduced ETH-NAD adduct bindingHigh-level: ≥100
mshAVariousAltered mycothiol biosynthesisHigh-level ETH, low-level INH
ndhVariousIncreased NADH/NAD+ ratioLow to moderate level

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method (e.g., Resazurin Microtiter Assay - REMA)

This method provides a quantitative measure of a drug's efficacy against M. tuberculosis.

  • Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized turbidity, typically a 0.5 McFarland standard.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the antimicrobial agent in 7H9 broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Reading Results: A resazurin solution is added to each well. Metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., remains blue).

2. Agar Proportion Method

This is the traditional "gold standard" for susceptibility testing.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared containing serial dilutions of the drug. Drug-free control plates are also prepared.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared and then serially diluted.

  • Inoculation: A standardized volume of each dilution is plated onto the drug-containing and drug-free media.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Reading Results: The number of colonies on the drug-containing plates is compared to the number on the drug-free control plates. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.

Genotypic Analysis of Resistance Mutations

1. DNA Sequencing (Sanger or Whole Genome Sequencing)

This method provides the definitive sequence of the target genes.

  • DNA Extraction: Genomic DNA is extracted from a pure culture of M. tuberculosis.

  • PCR Amplification: The genes of interest (katG, inhA, ethA, and their promoter regions) are amplified using specific primers.

  • Sequencing: The amplified PCR products are sequenced using either Sanger sequencing or next-generation sequencing (NGS) platforms for whole-genome analysis.

  • Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence of M. tuberculosis H37Rv to identify mutations.

2. Line Probe Assays (e.g., GenoType MTBDRplus)

These commercial assays provide a rapid method for detecting common resistance-conferring mutations.

  • DNA Extraction and Amplification: DNA is extracted from clinical specimens or cultures, followed by a multiplex PCR amplification using biotinylated primers for the target gene regions.

  • Reverse Hybridization: The biotinylated PCR products are hybridized to membrane strips containing immobilized probes for wild-type and common mutant sequences.

  • Detection: The binding of the amplified DNA to the probes is visualized as colored bands, indicating the presence of wild-type or mutant sequences.

Visualization of Activation and Resistance Pathways

The following diagrams, generated using the DOT language, illustrate the activation pathways of isoniazid and this compound and the structural basis of resistance.

G cluster_INH Isoniazid (INH) Activation and Resistance INH (prodrug) INH (prodrug) KatG KatG INH (prodrug)->KatG Activation Activated INH Activated INH KatG->Activated INH InhA InhA Activated INH->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity katG mutation katG mutation katG mutation->KatG Prevents Activation inhA promoter mutation inhA promoter mutation inhA promoter mutation->InhA Overexpression inhA structural mutation inhA structural mutation inhA structural mutation->InhA Prevents Binding

Caption: Isoniazid activation pathway and mechanisms of resistance.

G cluster_ETH This compound (ETH) Activation and Resistance ETH (prodrug) ETH (prodrug) EthA EthA ETH (prodrug)->EthA Activation Activated ETH Activated ETH EthA->Activated ETH InhA InhA Activated ETH->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity ethA mutation ethA mutation ethA mutation->EthA Prevents Activation inhA promoter mutation inhA promoter mutation inhA promoter mutation->InhA Overexpression inhA structural mutation inhA structural mutation inhA structural mutation->InhA Prevents Binding

Caption: this compound activation pathway and mechanisms of resistance.

G cluster_workflow Experimental Workflow for Resistance Analysis M. tb Isolate M. tb Isolate MIC Determination MIC Determination M. tb Isolate->MIC Determination DNA Extraction DNA Extraction M. tb Isolate->DNA Extraction Phenotypic Resistance Profile Phenotypic Resistance Profile MIC Determination->Phenotypic Resistance Profile Gene Amplification (katG, inhA, ethA) Gene Amplification (katG, inhA, ethA) DNA Extraction->Gene Amplification (katG, inhA, ethA) Data Correlation Data Correlation Phenotypic Resistance Profile->Data Correlation DNA Sequencing / LPA DNA Sequencing / LPA Gene Amplification (katG, inhA, ethA)->DNA Sequencing / LPA Genotypic Resistance Profile Genotypic Resistance Profile DNA Sequencing / LPA->Genotypic Resistance Profile Genotypic Resistance Profile->Data Correlation

Caption: Workflow for correlating genotype with phenotype in resistance.

Conclusion

Understanding the structural basis of resistance to isoniazid and this compound is paramount for the development of new diagnostic tools and therapeutic strategies. While mutations in the activating enzymes katG and ethA lead to high-level resistance to the respective drugs, alterations in the common target, inhA, can result in varying levels of resistance and cross-resistance. The provided data and methodologies offer a framework for researchers to further investigate these resistance mechanisms, with the ultimate goal of overcoming the challenge of drug-resistant tuberculosis.

References

Safety Operating Guide

Proper Disposal of Ethionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethionamide, a second-line antitubercular agent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is considered a hazardous substance and must be managed as hazardous waste.

Waste Characterization and Disposal Overview

This compound waste is classified as hazardous due to its potential toxicity. While not specifically listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics necessitate its disposal as such. The primary and recommended method for the final disposal of this compound waste is high-temperature incineration.

Key Disposal Principles:

  • Segregation: All this compound waste must be segregated from non-hazardous waste at the point of generation.

  • Labeling: All containers of this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Container Management: Waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound waste.

ParameterValue/RangeRegulation/GuidelineNotes
Hazardous Waste Classification Characteristic Hazardous Waste (Toxicity)40 CFR Part 261 Subpart CBased on potential harm if ingested or absorbed.[1][2][3]
Recommended Disposal Technology High-Temperature IncinerationWorld Health Organization (WHO), Environmental Protection Agency (EPA)Ensures complete destruction of the active pharmaceutical ingredient.[4][5]
Incineration Temperature >850°C (primary chamber), >1000°C (secondary chamber)WHO Guidelines for Safe Disposal of Unwanted PharmaceuticalsGeneral recommendation for pharmaceutical waste to ensure complete combustion.
Trace Contamination Threshold < 3% of the original container volume for non-acute hazardous wasteRCRA "Empty Container" Provision (40 CFR 261.7)This is a general guideline for U-listed wastes; it is best practice to apply this to this compound-contaminated containers.
Aqueous Waste pH for Sewer Disposal Not RecommendedEPA, Prudent Practices in the LaboratoryDue to its hazardous nature, sewer disposal is not advised.

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection, packaging, and disposal of this compound waste from a laboratory setting.

Waste Segregation and Collection
  • Solid Waste:

    • Includes expired or unused this compound tablets, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., weighing boats, centrifuge tubes).

    • Collect in a designated, leak-proof, and puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Includes solutions containing this compound.

    • Collect in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). Do not mix with other solvent wastes unless compatible.

  • Sharps Waste:

    • Includes needles, syringes, and other sharps contaminated with this compound.

    • Dispose of directly into a designated sharps container for hazardous waste.

Decontamination of Labware and Surfaces
  • Reusable Labware (Glassware, etc.):

    • Gross Decontamination: Remove as much of the this compound residue as possible.

    • Washing: Wash thoroughly with a laboratory detergent and hot water.

    • Rinsing: Rinse multiple times with purified water.

    • Final Rinse: A final rinse with a suitable solvent (e.g., ethanol) may be used, with the solvent rinse collected as hazardous waste.

  • Surfaces (Fume Hoods, Benchtops):

    • Prepare a cleaning solution of laboratory-grade detergent in water.

    • Wearing appropriate PPE, wipe down the contaminated surface with the cleaning solution.

    • Wipe the surface with a clean, damp cloth to remove any detergent residue.

    • All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.

Management of "RCRA Empty" Containers
  • A container that held this compound is considered "RCRA empty" and can be disposed of as non-hazardous waste if all of the following conditions are met:

    • All contents have been removed by normal means (e.g., pouring, scraping).

    • No more than 3% by weight of the total capacity of the container remains.

  • Procedure for Emptying Containers:

    • Remove all this compound powder or tablets.

    • If the container held a liquid, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous liquid waste.

    • Deface the original label to prevent misuse.

    • Dispose of the "RCRA empty" container in the appropriate laboratory glass or plastic recycling or waste stream.

Packaging and Labeling for Disposal
  • Ensure all waste containers are securely sealed.

  • Label each container with a "Hazardous Waste" label.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste was placed in the container)

    • The hazard characteristics (e.g., "Toxic")

  • Store the packaged waste in a designated Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ethionamide_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization cluster_pathways Disposal Pathways cluster_collection Collection & Packaging cluster_disposal Final Disposal A This compound Waste Generated B Determine Waste Type A->B C Bulk this compound (>3% residue, pure substance, spill cleanup material) B->C Bulk D Trace Contaminated Items (<3% residue, empty packaging, used PPE) B->D Trace E Contaminated Sharps B->E Sharps F Decontaminate Reusable Labware B->F Reusable Labware G Collect in Labeled Hazardous Waste Container (Solid or Liquid) C->G H Collect in Labeled Trace Waste Container (Solid) D->H I Collect in Labeled Hazardous Sharps Container E->I J Collect Rinsate as Hazardous Liquid Waste F->J K High-Temperature Incineration G->K H->K I->K J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ethionamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethionamide, a crucial second-line antibiotic in the treatment of tuberculosis. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Below is a summary of recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[1]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical goggles.[2]To protect eyes from splashes and dust.
Face Protection A face shield may be required for supplementary protection during activities with a significant risk of splashing.[1][2]To provide an additional layer of protection to the face.
Body Protection Laboratory coat or a disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. Use in a well-ventilated area is essential.To prevent inhalation of dust or vapors.
Acute Toxicity Data

Understanding the toxicity of this compound is crucial for risk assessment. The following table summarizes the available acute toxicity data.

Test Result Species
Oral LD501320 mg/kgRat
Oral LD501 g/kgMouse
Intraperitoneal LD50490 mg/kgRat
Intraperitoneal LD501350 mg/kgMouse
Subcutaneous LD501350 mg/kgRat
Subcutaneous LD501580 mg/kgMouse
Subcutaneous LD50550 mg/kgGuinea Pig
Source: Santa Cruz Biotechnology, Inc., Cayman Chemical

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound

Ethionamide_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Don Appropriate PPE B Work in a well-ventilated area A->B C Weighing and preparation of solutions B->C D Avoid generating dust C->D E Evacuate and alert personnel D->E If Spill Occurs I Characterize waste as potentially hazardous D->I Post-Experiment F Clean up using dry procedures E->F G Dampen with water to prevent dusting F->G H Collect in a suitable container for disposal G->H J Dispose of in a sealed, labeled container I->J K Follow local, state, and federal regulations J->K

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Route Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Spill Response Protocol

Minor Spills:

  • Clean up spills immediately.

  • Avoid breathing dust and contact with skin and eyes.

  • Wear appropriate PPE, including a dust respirator.

  • Use dry clean-up procedures and avoid generating dust. A HEPA-filtered vacuum cleaner is recommended.

  • Dampen the spilled material with water to prevent dusting before sweeping.

  • Place the collected material in a suitable, sealed container for disposal.

Major Spills:

  • Evacuate the area and alert emergency responders, providing the location and nature of the hazard.

  • Avoid all personal contact, including inhalation.

  • Only trained personnel wearing appropriate protective clothing should undertake clean-up operations.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Disposal:

  • Waste Classification: Due to its chemical nature, this compound waste may be classified as hazardous. Always consult local, state, and federal regulations for proper classification.

  • Disposal of Unused Material: Dispose of the chemical at an approved waste disposal facility. Do not dispose of it down the drain or with general laboratory trash. All waste must be handled in accordance with local, state, and federal regulations.

  • Container Disposal: Puncture containers to prevent re-use and dispose of them at an authorized landfill. Empty containers may retain residual dust and should be handled with care.

For unused medicine in a non-laboratory setting, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash at home. However, for laboratory waste, the more stringent disposal methods outlined above should be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethionamide
Reactant of Route 2
Reactant of Route 2
Ethionamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。